3-Butoxy-5-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-butoxy-5-methylphenol |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
RBOLYZLVZILTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Elucidating the Profile of a Novel Phenolic Ether
An In-Depth Technical Guide to 3-Butoxy-5-methylphenol: Synthesis, Characterization, and Properties
This document is intended for researchers and professionals in drug development and chemical synthesis. It provides a robust framework for the synthesis, purification, and characterization of 3-Butoxy-5-methylphenol, enabling its potential exploration in various scientific fields. The methodologies and predicted data herein are based on well-established reaction mechanisms and spectroscopic theories.
Chemical Structure and Identifiers
-
IUPAC Name: 3-Butoxy-5-methylphenol
-
Molecular Formula: C₁₁H₁₆O₂
-
Molecular Weight: 180.24 g/mol
-
Canonical SMILES: CCCCOC1=CC(C)=CC(O)=C1
-
InChI Key: (Predicted) A specific InChI key is not available, but would be generated upon submission to a chemical database.
Synthesis and Purification: A Practical Approach
The most reliable and well-documented method for preparing aryl ethers from phenols is the Williamson ether synthesis.[4][5][6] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. For 3-Butoxy-5-methylphenol, the logical precursors are 5-methylresorcinol (orcinol) and a suitable butyl halide, such as 1-bromobutane.
The choice of 5-methylresorcinol as the starting material is strategic. The two hydroxyl groups have different acidities, and while mono-alkylation can be achieved, statistical mixtures and di-alkylation are possible. Controlling the stoichiometry of the base and alkylating agent is key to maximizing the yield of the desired mono-butoxy product. The phenolic proton is more acidic than the alcoholic proton, facilitating its deprotonation.[7][8]
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 3-Butoxy-5-methylphenol via O-alkylation of 5-methylresorcinol.
Reagents and Materials:
-
5-methylresorcinol (Orcinol)
-
1-Bromobutane
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Deprotonation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-methylresorcinol in anhydrous acetone or DMF. Add 1.0 to 1.1 equivalents of a suitable base (e.g., powdered K₂CO₃ or NaOH). The use of a slight excess of base ensures complete formation of the phenoxide. Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon) to facilitate the formation of the sodium or potassium salt of the phenoxide.
-
Alkylation: To the stirred suspension, add 1.0 equivalent of 1-bromobutane dropwise. Attaching a reflux condenser, heat the reaction mixture to a gentle reflux (for acetone, ~56°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
Extraction: Dissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining base), water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, which may contain unreacted starting material and di-alkylation byproducts, should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.
Workflow for Synthesis and Purification of 3-Butoxy-5-methylphenol
Caption: Workflow for the synthesis and purification of 3-Butoxy-5-methylphenol.
Physicochemical Properties (Predicted)
As experimental data is not available, the following properties are predicted based on the chemical structure using computational models. These values provide a useful estimation for experimental design.
| Property | Predicted Value | Notes |
| Boiling Point | ~250-270 °C | Higher than phenol due to increased molecular weight and van der Waals forces. |
| Melting Point | ~40-60 °C | The butoxy group may disrupt crystal packing compared to simpler phenols. |
| logP (Octanol/Water) | ~3.5 - 4.0 | The butoxy group significantly increases lipophilicity compared to phenol. |
| Water Solubility | Low | Expected to be sparingly soluble in water due to the large hydrophobic alkyl chain. |
| Acidity (pKa) | ~10.5 - 11.0 | The butoxy group is weakly electron-donating, making it slightly less acidic than phenol (pKa ~10).[9] |
Spectroscopic Characterization (Predicted)
Confirmation of the structure of the synthesized 3-Butoxy-5-methylphenol would rely on a combination of spectroscopic techniques.[10][11] The expected data are as follows:
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (3H): ~6.2-6.8 ppm (singlets or narrow multiplets). Phenolic OH (1H): Broad singlet, ~4.5-5.5 ppm (position is concentration and solvent dependent). -O-CH₂- (2H): Triplet, ~3.9-4.0 ppm. -CH₂-CH₂-CH₂- (4H): Multiplets, ~1.4-1.8 ppm. Aromatic -CH₃ (3H): Singlet, ~2.2-2.3 ppm. Terminal -CH₃ (3H): Triplet, ~0.9-1.0 ppm. |
| ¹³C NMR | C-OH: ~155-158 ppm. C-O-Butyl: ~158-160 ppm. Aromatic CH: ~100-115 ppm. Aromatic C-CH₃ & C-Butyl: ~140-142 ppm. -O-CH₂-: ~68-70 ppm. Internal -CH₂-: ~19-32 ppm. Aromatic -CH₃: ~21-22 ppm. Terminal -CH₃: ~14 ppm. |
| IR (Infrared) | O-H Stretch (Phenol): Broad band, 3200-3600 cm⁻¹.[12][13][14] C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-O Stretch (Aryl Ether): Strong, ~1200-1250 cm⁻¹.[15] C-O Stretch (Phenol): ~1150-1200 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 180. Key Fragments: Loss of butene (m/z = 124, McLafferty rearrangement), loss of butyl radical (m/z = 123), and other fragments characteristic of the aromatic ring.[16][17] |
Analytical Workflow for Structural Confirmation
Caption: Analytical workflow for the structural confirmation of 3-Butoxy-5-methylphenol.
Safety and Handling
While specific toxicity data for 3-Butoxy-5-methylphenol is not available, it should be handled with the care afforded to other substituted phenols and aryl ethers.[1]
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Potential Applications and Future Research
Phenolic compounds are widely studied for their diverse biological activities and industrial applications. The introduction of a butoxy group increases the lipophilicity of the phenol, which can be a desirable trait in medicinal chemistry for enhancing membrane permeability.
-
Antioxidant Properties: The phenolic hydroxyl group is a key feature for antioxidant activity. Substituted phenols are often used as stabilizers in polymers and food products.[19] Research could investigate the radical scavenging capabilities of 3-Butoxy-5-methylphenol.
-
Pharmaceutical Intermediates: Phenol ethers are common motifs in pharmaceuticals, acting as hydrogen bond acceptors and improving the pharmacokinetic profile of drug candidates.[1] This compound could serve as a building block for more complex molecules with potential therapeutic applications.
-
Fragrance and Flavoring: Many simple phenol ethers have applications in the fragrance industry. The specific aroma profile of 3-Butoxy-5-methylphenol would need to be evaluated.
Further research is required to determine the specific properties and potential applications of this compound. The synthetic and analytical framework provided in this guide offers a solid foundation for such investigations.
References
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Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. RSC Publishing. Retrieved from [Link]
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Organic Mystery. (n.d.). Chemical Properties of Alcohols and Phenols. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Scribd. (n.d.). Phenols: Chemistry and Applications. Retrieved from [Link]
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Edubirdie. (n.d.). Properties of Phenols and Ethers. Retrieved from [Link]
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OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings. Retrieved from [Link]
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OpenStax. (2023, September 20). 17.2 Properties of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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ATB. (n.d.). (3-Butoxy-5-methylphenyl)aceticacid. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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PMC. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 10). 9.5: Alcohols, Phenols, and Ethers. Retrieved from [Link]
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Journal of Chemical Education. (2022, February 23). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 27). Mass spectrum of phenol. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-methoxy-5-methylphenol. Retrieved from [Link]
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Journal of the American Chemical Society. (2014, June 22). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Retrieved from [Link]
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
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ResearchGate. (2025, August 5). Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses. Retrieved from [Link]
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MDPI. (2024, June 26). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]
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Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes.
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YouTube. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]
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ResearchGate. (2025, August 6). The preparation of some methyl‐substituted phenols and phenol alcohols. Retrieved from [Link]
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MDPI. (2019, October 31). Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. Retrieved from [Link]
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Molecular Weight and Physical Characteristics of Orcinol Monobutyl Ether (OBE): A Comprehensive Technical Guide
As drug development and materials science increasingly rely on finely tuned phenolic derivatives, understanding the precise physicochemical properties of these building blocks becomes paramount. Orcinol monobutyl ether (OBE) , formally known as 3-butoxy-5-methylphenol, is a highly versatile intermediate. By selectively masking one of the hydroxyl groups of the orcinol core with a lipophilic butyl chain, chemists can drastically alter the molecule's thermodynamic profile, solubility, and reactivity.
This technical guide provides an authoritative breakdown of the molecular weight, physical characteristics, and validated synthesis protocols for OBE, designed specifically for researchers and application scientists.
Molecular and Structural Profiling
At its core, OBE is an alkylated derivative of orcinol (3,5-dihydroxytoluene). The substitution of a butyl group via an ether linkage fundamentally shifts the molecule's behavior in both aqueous and organic environments.
-
IUPAC Name: 3-butoxy-5-methylphenol
-
CAS Registry Number: 1696736-05-6[1]
-
Molecular Formula: C₁₁H₁₆O₂
-
Molecular Weight: 180.24 g/mol [2]
The molecular weight of 180.24 g/mol is derived directly from the addition of the butyl chain (C₄H₉, ~57 g/mol ) to the orcinol core (C₇H₈O₂, 124.14 g/mol ), minus the displaced proton. This exact mass is a critical parameter for mass spectrometry (MS) validation during synthetic workflows.
Physical and Thermodynamic Characteristics
The physical properties of OBE are dictated by the competing forces of its structural components: the hydrogen-bonding capability of the remaining phenolic -OH group, and the hydrophobic, van der Waals interactions introduced by the butyl ether chain.
Quantitative Data Summary
| Property | Value | Causality / Structural Rationale |
| Molecular Weight | 180.24 g/mol | Calculated from standard atomic weights (C₁₁H₁₆O₂). |
| Physical State | Viscous liquid to low-melting solid | The flexible butyl chain disrupts the rigid crystal lattice seen in pure orcinol (which is a solid at room temp). |
| Boiling Point | ~280°C - 295°C (Est.) | Lower than orcinol (291°C) [4] due to the loss of one H-bond donor, but higher than orcinol monomethyl ether (259°C) due to increased van der Waals forces. |
| Density | ~0.98 - 1.02 g/cm³ | Typical density range for mono-alkylated phenols. |
| Lipophilicity (LogP) | ~3.2 - 3.5 (Est.) | The four-carbon aliphatic chain significantly increases the partition coefficient compared to the parent resorcinol core. |
| Solubility | Soluble in EtOH, DCM, EtOAc | High lipophilicity limits aqueous solubility but ensures excellent miscibility in standard organic synthesis solvents. |
Thermodynamic Causality
To understand the physical behavior of OBE, one must look at the thermodynamic trade-offs of etherification. Pure orcinol forms a robust intermolecular hydrogen-bonding network, resulting in a high melting point and boiling point. By converting one hydroxyl group into a butyl ether, you eliminate 50% of the molecule's hydrogen-bond donating capacity. However, the extended aliphatic chain introduces significant London dispersion forces.
Fig 1. Causality between molecular structure and thermodynamic properties of OBE.
Experimental Workflows: Synthesis and Validation
To utilize OBE in drug development, researchers must be able to synthesize it with high regioselectivity and validate its purity. The following protocol outlines a self-validating Williamson ether synthesis designed to maximize the yield of the monoalkylated product while suppressing dialkylation.
Step-by-Step Synthesis Protocol
Objective: Regioselective monoalkylation of orcinol to yield 3-butoxy-5-methylphenol [3].
-
Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 10.0 mmol (1.24 g) of anhydrous orcinol in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Controlled Deprotonation: Add 11.0 mmol (1.52 g) of anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes.
-
Causality: K₂CO₃ is chosen over stronger bases (like NaH or NaOH) because its mild pKa selectively deprotonates only one of the phenolic hydroxyl groups, drastically reducing the formation of the 1,3-dibutoxy byproduct.
-
-
Alkylation: Dropwise, add 10.0 mmol (1.37 g) of 1-bromobutane. Heat the reaction mixture to 60°C and stir for 8 hours.
-
Causality: The Sₙ2 reaction requires moderate thermal energy to overcome the activation barrier of the bulky butyl halide, but exceeding 60°C risks solvent degradation and promotes unwanted side reactions.
-
-
Quenching & Extraction: Cool the mixture to room temperature. Quench with 50 mL of ice-cold distilled water to precipitate the salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to strip away residual DMF.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (gradient elution: 95:5 to 80:20 Hexane:EtOAc) to isolate the pure OBE.
Fig 2. Regioselective Williamson ether synthesis workflow for Orcinol Monobutyl Ether.
Analytical Characterization (Self-Validation)
A robust protocol must be self-validating. To confirm the identity and purity of the synthesized OBE, execute the following analytical checks:
-
LC-MS (ESI-): Run the purified sample through a liquid chromatograph coupled to a mass spectrometer in negative electrospray ionization mode. You must observe a dominant peak at m/z 179.1 ([M-H]⁻), confirming the molecular weight of 180.24 g/mol .
-
¹H-NMR (400 MHz, CDCl₃): The spectrum must show a diagnostic triplet at ~0.9 ppm (3H, terminal methyl of the butyl group), a triplet at ~3.9 ppm (2H, -OCH₂- adjacent to the ether oxygen), and a broad singlet around ~4.8 ppm (1H, exchangeable phenolic -OH), confirming that monoalkylation—not dialkylation—occurred.
Applications in Drug Development
In medicinal chemistry, the physical characteristics of OBE make it an exceptional scaffold. The free phenolic -OH serves as a critical hydrogen-bond donor for target protein binding, while the butyl ether acts as a lipophilic anchor, improving the molecule's ability to cross phospholipid bilayers.
By utilizing OBE rather than the parent orcinol, researchers can artificially inflate the LogP of an active pharmaceutical ingredient (API), enhancing its oral bioavailability and altering its pharmacokinetic distribution profile without fundamentally changing the electronic nature of the aromatic ring.
References
1. 2. 3. 4.
Toxicological Data and Safety Handling of 3-Butoxy-5-methylphenol: A Technical Guide
Executive Summary
3-Butoxy-5-methylphenol (CAS: 1696736-05-6)[1] is a specialized alkyl-alkoxy phenol utilized in advanced chemical synthesis and materials research. As an amphiphilic molecule containing both a lipophilic butoxy chain and a polar phenolic hydroxyl group, it presents unique toxicokinetic challenges. This whitepaper provides drug development professionals and research scientists with an authoritative, E-E-A-T-aligned framework for understanding its toxicological profile, implementing rigorous safety controls, and executing self-validating experimental workflows.
Physicochemical Profiling & Hazard Classification
The toxicological behavior of 3-Butoxy-5-methylphenol is directly governed by its physicochemical properties. The presence of the butoxy ether linkage significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted phenol, driving rapid dermal penetration and cellular membrane intercalation[2].
Quantitative Chemical & Hazard Data
| Property / Hazard | Data / Classification | Mechanistic Implication |
| IUPAC Name | 3-Butoxy-5-methylphenol | Alkyl and alkoxy substitutions dictate steric interactions with metabolic enzymes. |
| CAS Registry Number | 1696736-05-6[1] | Unique identifier for safety tracking. |
| Molecular Formula | C11H16O2[1] | Determines molecular weight and volatility. |
| Molecular Weight | 180.24 g/mol [1] | Low MW facilitates rapid crossing of the stratum corneum. |
| H315 (GHS) | Causes skin irritation | Lipophilic tail disrupts epidermal phospholipid bilayers. |
| H319 (GHS) | Causes serious eye irritation | Protein denaturation in the corneal epithelium. |
| H335 (GHS) | May cause respiratory irritation | Volatilization leads to mucous membrane interaction. |
| Thermal Stability | Emits toxic fumes upon decomposition[3] | Requires strict temperature controls during synthesis. |
Mechanisms of Toxicity & Metabolic Clearance
Understanding the causality behind the toxicity of 3-Butoxy-5-methylphenol is critical for designing effective risk mitigation strategies.
Cytotoxicity and Membrane Disruption
Alkylphenols exert cytotoxicity primarily through structural interference with cellular membranes[2]. The hydrophobic butoxy tail anchors into the lipid bilayer, while the phenolic hydroxyl group interacts with the polar phosphate heads. This amphiphilic insertion alters membrane fluidity, uncouples mitochondrial oxidative phosphorylation, and induces the generation of reactive oxygen species (ROS), ultimately leading to apoptosis[2].
Hepatic Bioactivation and Clearance (CYP450)
The primary route of metabolic clearance for alkoxy-phenols is Phase I oxidation mediated by Cytochrome P450 (CYP) monooxygenases. The ether bond of the butoxy group is highly susceptible to O-dealkylation . CYP enzymes cleave this bond, releasing butyraldehyde and yielding a highly reactive diol intermediate (5-methylbenzene-1,3-diol). This intermediate is subsequently neutralized via Phase II conjugation (glucuronidation or sulfation) to facilitate renal excretion.
CYP450-mediated O-dealkylation and clearance pathway for 3-Butoxy-5-methylphenol.
Safety Handling & Risk Mitigation
Standard laboratory safety protocols are insufficient for substituted phenols due to their unique permeation kinetics. The following controls are mandatory.
Engineering Controls and PPE
-
Glove Selection (Causality): Standard 4-mil nitrile examination gloves provide a false sense of security. Phenolic compounds can permeate thin nitrile within 10 minutes, leading to undetected dermal absorption due to the compound's mild anesthetic properties[4]. Mandatory Requirement: Personnel must use utility-grade Neoprene or Butyl rubber gloves, or double-glove with 8-mil extended-cuff nitrile[5],[4].
-
Ventilation: All handling of the neat compound or concentrated stock solutions (>10%) must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood to mitigate inhalation of volatile phenolic vapors[5].
Spill Response and Dermal Decontamination
-
The PEG-400 Sink Mechanism: In the event of dermal exposure, water alone is often insufficient and can paradoxically spread the lipophilic phenol over a larger surface area if not applied in a massive deluge. The gold-standard first-aid response is the immediate application of Polyethylene Glycol (PEG-300 or PEG-400)[4].
-
Causality: PEG acts as a macroscopic lipophilic sink. It creates an osmotic and solubility gradient that actively draws the 3-Butoxy-5-methylphenol out of the stratum corneum, halting systemic absorption[5].
Self-Validating Experimental Protocols
To ensure data integrity, all toxicological assays involving 3-Butoxy-5-methylphenol must be designed as self-validating systems. This means incorporating internal controls that simultaneously verify both the biological health of the model and the chemical stability of the assay.
Protocol 1: In Vitro Skin Irritation Assay (Adapted from OECD TG 439)
This protocol utilizes Reconstructed Human Epidermis (RhE) to evaluate the dermal toxicity of 3-Butoxy-5-methylphenol without the use of animal models[6].
Step-by-Step Methodology:
-
Tissue Equilibration: Transfer RhE tissues to 6-well plates containing pre-warmed maintenance medium. Incubate overnight at 37°C, 5% CO2 to allow recovery from shipping stress[6].
-
Topical Application: Apply 30 µL of 3-Butoxy-5-methylphenol (formulated in a non-irritating lipid vehicle) directly to the apical surface of the RhE tissue.
-
Self-Validating Controls: Concurrently apply 30 µL of PBS (Negative Control) to one well, and 30 µL of 5% SDS (Positive Control) to another. Validation logic: The assay is only valid if the PBS control yields >1.0 OD (confirming tissue health) and the SDS control yields <20% viability (confirming assay sensitivity).
-
Incubation & Wash: Incubate for 35 minutes at 37°C. Crucially, wash the tissues 15 times with PBS. Causality: Phenols can directly reduce MTT reagent chemically. The exhaustive wash removes unreacted parent compound, preventing false-positive viability signals (MTT artifact).
-
MTT Viability Assessment: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the resulting blue formazan crystals using isopropanol and quantify spectrophotometrically at 570 nm.
Self-validating in vitro skin irritation workflow using Reconstructed Human Epidermis.
Protocol 2: Microsomal Stability Assay (CYP450 Metabolism)
To quantify the rate of O-dealkylation, the compound is incubated with human liver microsomes (HLM).
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Combine 1 µM 3-Butoxy-5-methylphenol, 0.5 mg/mL HLM, and 100 mM potassium phosphate buffer (pH 7.4) in a microcentrifuge tube.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Self-Validating Control (Minus-NADPH): Run a parallel reaction where NADPH is replaced with buffer. Validation logic: If the parent compound depletes in the minus-NADPH control, the degradation is due to chemical instability or non-CYP mediated hydrolysis, invalidating the CYP clearance calculation.
-
Termination & Analysis: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and the 5-methylbenzene-1,3-diol metabolite.
References
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[5] Yale Environmental Health & Safety. "Phenol Standard Operating Procedure". [Link]
-
DergiPark. "Alkylphenols in the Environment and Their Adverse Effects on Living Organisms".[Link]
-
[2] Toxicological Sciences (Oxford Academic). "Differential Toxicity of Alkylphenols in JEG-3 Human Placental Cells". [Link]
-
[6] NIH / OECD. "OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method".[Link]
-
Applied and Environmental Microbiology (ASM Journals). "Structural Basis for Selective Oxidation of Phosphorylated Ethylphenols by Cytochrome P450 Monooxygenase CreJ". [Link]
Sources
Alkylated Resorcinol Derivatives: Synthetic Pathways, Biological Mechanisms, and Medicinal Applications
Executive Summary
The resorcinol scaffold (1,3-dihydroxybenzene) serves as a privileged structure in medicinal chemistry, capable of engaging diverse biological targets through hydrogen bonding and π-stacking interactions.[1] Alkylation of this ring, particularly at the 4- and 5-positions, dramatically alters its physicochemical properties, enabling membrane permeation and hydrophobic pocket occupancy. This guide provides a technical deep-dive into alkylated resorcinol derivatives, focusing on their synthesis, structure-activity relationships (SAR), and clinical utility as Hsp90 inhibitors, antimicrobial agents, and cannabinoid precursors.
Part 1: Structural Classes and Chemical Diversity
Alkylated resorcinols are categorized primarily by the position and length of the alkyl chain, which dictates their biological function.
| Class | Substitution Pattern | Key Representative | Primary Application |
| 4-Alkylresorcinols | Alkyl chain at C4 | 4-Hexylresorcinol | Antiseptic, Tyrosinase Inhibitor (Skin lightening) |
| 5-Alkylresorcinols | Alkyl chain at C5 | Olivetol (5-pentyl) | Cannabinoid precursor (CBD/THC synthesis) |
| Resorcinolic Lipids | Long chain (C15-C25) at C5 | 5-n-Heptadecylresorcinol | Biomarkers (whole grain), Membrane disruptors |
| Complex Scaffolds | Resorcinol embedded | Ganetespib (Triazolone) | Hsp90 Inhibition (Oncology) |
Part 2: Synthetic Strategies and Protocols
The synthesis of alkylresorcinols requires regioselective control. The 4-position is electronically favored for electrophilic aromatic substitution, while the 5-position often requires indirect methods (e.g., Wittig reaction or polyketide cyclization) to overcome the directing effects of the hydroxyl groups.
Protocol 1: Regioselective Synthesis of 4-Hexylresorcinol
Mechanism: Friedel-Crafts Acylation followed by Reduction.[2] Objective: To synthesize 4-hexylresorcinol with >98% purity for antimicrobial evaluation.
Step-by-Step Methodology:
-
Acylation (Friedel-Crafts):
-
Reagents: Resorcinol (1.0 eq), Hexanoic acid (1.2 eq), Zinc Chloride (ZnCl₂, 0.5 eq) as catalyst.
-
Procedure: Charge a round-bottom flask with resorcinol and hexanoic acid. Heat to 125°C. Add fused ZnCl₂ slowly. The reaction is driven by the formation of the acylium ion.[2][3]
-
Reaction Control: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The product, 4-hexanoylresorcinol, appears as a less polar spot.
-
Workup: Quench with dilute HCl to break the zinc complex. Extract with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane.
-
Yield: Typically 85-90%.
-
-
Reduction (Clemmensen Modification):
-
Reagents: 4-Hexanoylresorcinol, Amalgamated Zinc (Zn-Hg), Conc. HCl.
-
Procedure: Reflux the ketone intermediate with Zn-Hg in aqueous HCl/toluene biphasic system for 6-8 hours. The carbonyl group is reduced to a methylene group.
-
Purification: Vacuum distillation (bp 180°C @ 2 mmHg) yields 4-hexylresorcinol as a pale yellow oil that solidifies upon standing.
-
Protocol 2: Synthesis of Olivetol (5-Pentylresorcinol)
Mechanism: Condensation-Aromatization (Biomimetic approach). Objective: Synthesis of the critical precursor for cannabinoid production.
Step-by-Step Methodology:
-
Condensation:
-
Reagents: 3,5-Dimethoxybenzoic acid is converted to the Weinreb amide or reacted directly with n-butyllithium (or Grignard) to form 1-(3,5-dimethoxyphenyl)pentan-1-one.
-
Alternative (Modern): React methyl 3,5-dimethoxybenzoate with butyl magnesium bromide.
-
-
Reduction:
-
Reagents: Triethylsilane (Et₃SiH) / TFA or H₂/Pd-C.
-
Procedure: The ketone is reduced to the alkyl chain. 1-(3,5-dimethoxyphenyl)pentane is isolated.[4]
-
-
Demethylation:
-
Reagents: Boron Tribromide (BBr₃) in Dichloromethane (DCM).
-
Procedure: Cool the dimethoxy intermediate in dry DCM to -78°C. Add BBr₃ (2.5 eq) dropwise. Allow to warm to room temperature overnight.
-
Quench: Pour onto ice/water carefully. Extract with DCM.[5]
-
Result: Olivetol is obtained as an off-white solid (mp 46-48°C).
-
Visualization: Synthetic Logic Flow[2]
Caption: Divergent synthetic pathways for 4-alkyl vs. 5-alkyl resorcinols based on electronic directing effects.
Part 3: Biological Mechanisms & Medicinal Chemistry[1][6][7]
Hsp90 Inhibition: The Resorcinol Pharmacophore
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes oncogenic proteins (HER2, EGFR, BRAF).[6] Inhibitors bind to the N-terminal ATP-binding pocket.[6][7]
-
Mechanism: The resorcinol ring mimics the adenine ring of ATP. The C2-hydroxyl and C4-hydroxyl groups form critical hydrogen bonds with a conserved aspartic acid residue (Asp93) and a water network within the pocket.
-
Key Drug: Ganetespib (STA-9090) .[8]
Antimicrobial & Membrane Disruption
Long-chain alkylresorcinols (C15-C25) act as "amphiphilic disruptors."
-
Mechanism: The alkyl tail inserts into the phospholipid bilayer, while the phenolic head group remains at the interface. This increases membrane curvature and viscosity, leading to leakage of intracellular contents and loss of membrane potential.
-
Selectivity: Higher toxicity toward Gram-positive bacteria (e.g., S. aureus) due to the lack of an outer membrane.
Visualization: Hsp90 Binding Mode
Caption: Pharmacophore mapping of resorcinol-based inhibitors within the Hsp90 ATP-binding pocket.
Part 4: Quantitative Data Presentation
Table 1: Hsp90 Inhibitory Potency (IC50) in Cancer Cell Lines
Comparison of resorcinol-based Ganetespib against first-generation inhibitors.
| Compound | Class | Target | H1975 (NSCLC) IC50 (nM) | H1437 (Lung) IC50 (nM) | HER2+ Breast IC50 (nM) |
| Ganetespib | Resorcinol-Triazolone | Hsp90 (N-term) | 4.2 | 6.5 | ~5.0 |
| AUY-922 | Resorcinol-Isoxazole | Hsp90 (N-term) | 4.7 | 8.0 | 6.0 |
| 17-AAG | Geldanamycin (Quinone) | Hsp90 (N-term) | 6.5 | 30.5 | 33.0 |
| IPI-504 | Hydroquinone | Hsp90 (N-term) | 3.5 | 3.4 | 45.0 |
Data Source: Derived from comparative studies in NIH/PubMed [1, 5].
Table 2: Antimicrobial Activity (MIC) of Alkylresorcinols
Impact of alkyl chain length on efficacy against Staphylococcus aureus.
| Compound | Alkyl Chain | MIC (µg/mL) vs S. aureus | Mechanism Note |
| Resorcinol | None | >1000 | Weak activity |
| 4-Hexylresorcinol | C6 (Linear) | 16 - 32 | Optimal lipophilicity for penetration |
| Olivetol | C5 (Linear) | 64 - 128 | Moderate activity |
| 5-n-Heptadecyl | C17 (Linear) | >500 | "Cut-off" effect; too lipophilic/aggregates |
| Carvacrol | Terpenoid (Ref) | 128 - 256 | Reference standard |
Data Source: Consolidated from microbiological assays [2, 6].
Part 5: Future Outlook & Challenges
-
ADME Optimization: While resorcinols are potent, they are prone to rapid Phase II metabolism (glucuronidation/sulfation) at the hydroxyl groups. Future medicinal chemistry focuses on masking these groups (prodrugs) or sterically hindering metabolic enzymes.
-
Dual-Targeting: Developing "chimeric" molecules where the resorcinol moiety inhibits Hsp90 while a linked tail targets kinase domains (e.g., EGFR), enhancing specificity.
-
Dermatological Formulations: Improving the stability of 4-hexylresorcinol in cosmetic formulations to prevent oxidation (browning) while maintaining tyrosinase inhibition.
References
-
Ganetespib (STA-9090) in Non-Small Cell Lung Cancer. National Institutes of Health (NIH). Available at: [Link]
-
Antimicrobial Activity of 4-Hexylresorcinol and Alkylresorcinols. ResearchGate.[13] Available at: [Link]
-
Identification of Predictive Biomarkers of Response to HSP90 Inhibitors. PubMed Central. Available at: [Link]
-
Membrane-structuring properties of bacterial long-chain alkylresorcinols. Biochimica et Biophysica Acta. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olivetol: Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The HSP90 inhibitor ganetespib: A potential effective agent for Acute Myeloid Leukemia in combination with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subinhibitory Concentrations of Thymol Reduce Enterotoxins A and B and α-Hemolysin Production in Staphylococcus aureus Isolates | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Crystal Structure Analysis of 3-Butoxy-5-methylphenol
This guide outlines the protocol for the structural elucidation of 3-Butoxy-5-methylphenol (CAS: 1696736-05-6), a critical resorcinol derivative often utilized as a scaffold in the synthesis of bioactive cannabinoids and polyketide analogues.
Given the absence of a specific public entry in the Cambridge Structural Database (CSD) for this exact ether, this guide serves as a foundational operating procedure for synthesizing, crystallizing, and solving its structure based on the crystallographic systematics of homologous 5-alkylresorcinol monoethers.
A Methodological Framework for Structural Elucidation
Executive Summary & Compound Significance
3-Butoxy-5-methylphenol is a desymmetrized derivative of Orcinol (5-methylresorcinol). Structurally, it possesses a polar phenolic head group and a flexible hydrophobic butyl tail. This amphiphilic nature dictates its solid-state packing, often resulting in low-melting solids that require rigorous low-temperature crystallography.
-
Chemical Formula:
-
Molecular Weight: 180.25 g/mol
-
Key Structural Challenge: The conformational freedom of the
-butoxy chain often leads to static disorder in the crystal lattice, requiring specific refinement strategies.
Phase I: Synthesis & Purification Strategy
High-quality single crystals require >99.5% purity. The primary impurity in the synthesis of mono-ethers is the di-butoxy byproduct, which disrupts crystal lattice formation.
Optimized Synthesis Protocol (Williamson Etherification)
To favor the mono-ether product (3-Butoxy-5-methylphenol) over the di-ether:
-
Stoichiometry: Use a 3:1 molar excess of Orcinol relative to 1-Bromobutane .
-
Base: Use mild base
in Acetone or DMF. -
Reflux: 60°C for 12 hours.
Purification (Critical Step)
The crude mixture will contain:
-
Unreacted Orcinol (Polar)
-
Target Mono-ether (Intermediate Polarity)
-
Di-ether (Non-polar)
Protocol:
-
Flash Column Chromatography: Silica Gel (230-400 mesh).
-
Eluent Gradient: Start with 100% Hexanes
10% EtOAc/Hexanes. -
Validation: Verify purity via
-NMR ( ). Look for the integration ratio of aromatic protons (3H, singlets) to the -methylene triplet of the butyl group.
Phase II: Crystallization Methodology
The butyl chain lowers the melting point compared to the parent Orcinol. If the compound is an oil at room temperature, in situ cryocrystallography or derivatization may be required. If solid, use Slow Evaporation .
Method A: Slow Evaporation (Preferred for Solids)
-
Solvent System: Hexane : Dichloromethane (3:1).
-
Procedure: Dissolve 20 mg of purified compound in 2 mL solvent in a scintillation vial. Cap loosely.
-
Temperature: Store at 4°C (fridge) to reduce thermal motion of the alkyl chain.
Method B: Sublimation
Phenols sublime easily. Place crude solid in a sublimation apparatus under high vacuum (0.01 Torr) at 40-50°C. Crystals grown from the vapor phase often exhibit superior mosaicity.
Phase III: X-Ray Diffraction & Data Reduction
Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
Source: Cu-K
Data Collection Parameters
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid | Critical. Reduces thermal vibration of the butyl chain ( |
| Resolution | 0.80 | Standard for small molecules; sufficient for direct methods. |
| Exposure | 10-30s / frame | Phenols diffract well; avoid detector saturation at low angles. |
| Strategy | Full Sphere | Collect high redundancy (>4x) to improve signal-to-noise ratio. |
Phase IV: Structure Solution & Refinement
Software: SHELXT (Solution), SHELXL (Refinement), OLEX2 (GUI).
Step 1: Space Group Determination
Expect Monoclinic (
Step 2: Refinement Strategy
-
Phasing: Use Intrinsic Phasing (SHELXT) to locate the aromatic ring and oxygen atoms.
-
The Butyl Chain: The terminal carbons (
of the butyl group) may appear as elongated ellipsoids.-
Action: If disordered, split the position into Part A (60%) and Part B (40%) and apply SADI or DFIX restraints to maintain standard C-C bond lengths (1.54
).
-
-
Hydrogen Atoms:
-
Aromatic/Alkyl H: Place in calculated geometric positions (Riding model).
-
Phenolic H: Locate in the Difference Fourier Map. Refine freely or with a DANG restraint to the acceptor oxygen to model the H-bond correctly.
-
Structural Analysis: What to Expect
Upon solving the structure, the analysis should focus on three specific interaction motifs characteristic of 5-alkylresorcinol ethers.
A. Hydrogen Bonding Network
Unlike resorcinol (which forms 2D sheets), the mono-ether has only one donor (-OH) but two acceptors (OH and O-Ether).
-
Primary Motif: Infinite
chains where the phenol -OH donates to the ether oxygen of a neighboring molecule. -
Secondary Motif: Centrosymmetric dimers
formed by OH...OH interactions between two molecules.
B. Packing Topology
-
Bilayer Arrangement: The structure will likely segregate into alternating polar (aromatic/OH) and non-polar (butyl) layers.
-
Herringbone Packing: The aromatic rings often adopt an edge-to-face geometry (
80° angle) to maximize quadrupole interactions.
Visualization of Workflow & Interactions
Experimental Workflow
Figure 1: Critical path for the structural determination of 3-Butoxy-5-methylphenol.
Expected Hydrogen Bond Network Topology
Figure 2: Predicted intermolecular interactions.[1] Dashed red lines indicate Hydrogen Bonds; solid black lines indicate Pi-Pi stacking.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link
-
Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link
Sources
Methodological & Application
Application Notes and Scalable Synthesis Protocols for 3-Butoxy-5-methylphenol
Abstract
This document provides a comprehensive technical guide for the scalable synthesis of 3-Butoxy-5-methylphenol, a substituted phenol derivative with potential applications in pharmaceutical development and specialty chemical manufacturing. Recognizing the absence of a standardized, large-scale protocol in public literature, this guide delineates a robust, two-stage synthetic strategy. The protocols are designed with scalability, efficiency, and safety as primary considerations. The synthesis begins with the production of the key intermediate, 3,5-dihydroxytoluene (orcinol), followed by a selective mono-O-alkylation via a phase-transfer catalyzed Williamson ether synthesis. This document provides detailed, step-by-step methodologies, explains the chemical reasoning behind procedural choices, and outlines methods for purification and analytical characterization. All protocols are supported by authoritative citations to ensure scientific integrity.
Introduction and Strategic Overview
3-Butoxy-5-methylphenol is a functionalized aromatic compound whose utility is being explored in various fields, including as an intermediate in the synthesis of biologically active molecules. The strategic challenge in its synthesis lies in the selective functionalization of its precursor, 3,5-dihydroxytoluene (orcinol), which possesses two reactive hydroxyl groups.[1] A direct, single-step synthesis is often complicated by the formation of undesired byproducts.
Our recommended strategy, therefore, involves a two-part approach designed for scalability and control:
-
Part 1: Synthesis of 3,5-Dihydroxytoluene (Orcinol). We will detail a scalable synthesis of the orcinol precursor, starting from readily available materials. A well-established method proceeding from alkyl acetoacetate and alkyl crotonate is presented, which is amenable to large-scale production.[2]
-
Part 2: Selective Mono-O-Butylation of Orcinol. This crucial step employs a phase-transfer catalyzed Williamson ether synthesis to selectively introduce the butoxy group onto one of the phenolic hydroxyls. Phase-transfer catalysis (PTC) is highlighted for its efficiency, mild reaction conditions, and ability to enhance selectivity for O-alkylation over competing C-alkylation, a common side reaction in phenol chemistry.[3][4]
This guide is intended for researchers, chemists, and process development professionals. It emphasizes not just the "how" but also the "why" behind each step, providing a solid foundation for process optimization and scale-up.
Part 1: Scalable Synthesis of 3,5-Dihydroxytoluene (Orcinol)
The synthesis of the orcinol intermediate is a multi-step process that has been proven to be effective and scalable.[2] The following protocol is adapted from established patent literature.
Synthetic Workflow: Orcinol Synthesis
The overall transformation from starting materials to orcinol is depicted below.
Caption: Workflow for the synthesis of Orcinol.
Detailed Experimental Protocol: Orcinol
Materials and Reagents:
-
Ethyl acetoacetate
-
Ethyl crotonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Palladium on carbon (Pd/C), 5%
-
Cymene or other high-boiling inert solvent
-
Ethyl acetate (for recrystallization)
Protocol:
-
Step 1: Condensation Reaction
-
To a suitably sized reactor equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.
-
Slowly add a solution of ethyl acetoacetate (1.0 equivalent) in toluene, maintaining the temperature below 30°C.
-
After the initial reaction subsides, add ethyl crotonate (1.0 equivalent) dropwise.
-
Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC or GC). The product is the sodium salt of carboethoxymethyldihydroresorcinol.[2]
-
-
Step 2: Saponification and Decarboxylation
-
Cool the reaction mixture. Directly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 3.0 equivalents).
-
Heat the biphasic mixture to reflux for 4-6 hours to effect saponification.
-
After cooling, separate the aqueous layer. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. This will induce decarboxylation and precipitation of the product.
-
Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold water, and air dry to yield crude methyldihydroresorcinol.
-
The crude product can be purified by recrystallization from ethyl acetate.[2]
-
-
Step 3: Dehydrogenation to Orcinol
-
In a reactor equipped for reflux with a nitrogen atmosphere, dissolve the purified methyldihydroresorcinol from Step 2 in an inert, high-boiling solvent like cymene.
-
Add 5% Palladium on carbon catalyst (typically 1-2% by weight relative to the substrate).
-
Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by GC for the disappearance of the starting material.
-
After completion, cool the mixture and filter off the Pd/C catalyst.
-
The solvent (cymene) can be removed by vacuum distillation. The resulting crude orcinol can be purified by sublimation or recrystallization to yield 3,5-dihydroxytoluene.[2]
-
Part 2: Selective Synthesis of 3-Butoxy-5-methylphenol
The conversion of orcinol to the target molecule is achieved via the Williamson ether synthesis.[5] To favor mono-alkylation and enhance reaction efficiency at a large scale, a phase-transfer catalyst is employed.[6]
Synthetic Workflow: O-Butylation
The selective butylation reaction is outlined in the following workflow diagram.
Caption: Workflow for Phase-Transfer Catalyzed O-Butylation.
Detailed Experimental Protocol: 3-Butoxy-5-methylphenol
Materials and Reagents:
-
3,5-Dihydroxytoluene (Orcinol)
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup:
-
Charge a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer with orcinol (1.0 equivalent), toluene, and an aqueous solution of NaOH (1.0-1.2 equivalents, e.g., 20% w/v).
-
Add the phase-transfer catalyst, TBAB (0.02-0.05 equivalents). The use of a PTC like TBAB is crucial for transporting the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides, thus accelerating the reaction.[7]
-
Stir the biphasic mixture vigorously.
-
-
Alkylation:
-
Slowly add 1-bromobutane (0.9-1.0 equivalents) to the mixture. Using a slight sub-stoichiometric amount of the alkylating agent can help minimize the formation of the di-alkylated byproduct.
-
Heat the reaction mixture to 60-70°C and maintain with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by GC or HPLC to determine the optimal ratio of mono- to di-alkylated product and consumption of starting material.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x volumes).
-
Combine all organic layers. Wash sequentially with water (2x volumes) and then with brine (1x volume) to remove residual NaOH and TBAB.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
-
Purification:
-
The crude product will be a mixture of unreacted orcinol, the desired 3-Butoxy-5-methylphenol, and the 3,5-Dibutoxytoluene byproduct.
-
Fractional Vacuum Distillation: For large-scale operations, this is often the most effective method. The components will have distinct boiling points, allowing for their separation.
-
Column Chromatography: For laboratory scale or for achieving very high purity, silica gel column chromatography can be used. A gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) will effectively separate the less polar di-butylated product, the desired mono-butylated product, and the more polar orcinol starting material.
-
Data Summary and Characterization
Table of Reaction Parameters
| Parameter | Part 1: Orcinol Synthesis | Part 2: O-Butylation | Rationale / Citation |
| Key Reagents | Ethyl Acetoacetate, NaH, NaOH, Pd/C | Orcinol, 1-Bromobutane, NaOH, TBAB | Core components of the respective synthetic routes.[2][6] |
| Stoichiometry | Base: >1 eq.; Catalyst: ~1-2% w/w | Alkyl Halide: 0.9-1.0 eq.; Base: 1.0-1.2 eq.; PTC: 0.02-0.05 eq. | Controlled to drive reaction and manage selectivity.[8] |
| Solvent System | Toluene, Water, Cymene | Toluene / Water (Biphasic) | Solvents chosen for reactivity, safety, and scalability.[2][7] |
| Temperature | Reflux conditions (variable) | 60-70°C | Optimized for reaction rate while minimizing side reactions.[8] |
| Typical Yield | 60-75% (overall) | 50-70% (of desired mono-ether) | Yields are dependent on optimization and purification efficiency. |
| Purification | Recrystallization, Distillation | Vacuum Distillation, Chromatography | Methods chosen for scalability and purity requirements.[9][10] |
Analytical Characterization
The identity and purity of the final product, 3-Butoxy-5-methylphenol, should be confirmed using a suite of analytical techniques.
| Technique | Expected Observations | Purpose | Citation |
| ¹H NMR | Aromatic protons (~6.2-6.5 ppm), phenolic -OH (broad singlet, ~4-7 ppm), butoxy group protons (-OCH₂- triplet ~3.9 ppm, other multiplets ~1.0-1.8 ppm), methyl group singlet (~2.2 ppm). | Structural confirmation and isomer identification. The -OH peak will disappear upon a D₂O shake. | [11][12] |
| ¹³C NMR | Unique signals for all 11 carbons, including aromatic C-O (~158-160 ppm), aromatic C-OH (~155-157 ppm), and aliphatic carbons of the butoxy group. | Confirms carbon framework and substitution pattern. | [13] |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the exact mass of C₁₁H₁₆O₂. | Confirms molecular weight and formula. | [14] |
| IR Spectroscopy | Broad O-H stretch (~3200-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a prominent C-O ether stretch (~1200-1250 cm⁻¹). | Functional group identification. | [11] |
| HPLC / GC | A single major peak under optimized conditions. | Purity assessment and quantification. | [10][15] |
Conclusion
This guide presents a logically structured and scientifically grounded approach to the scalable synthesis of 3-Butoxy-5-methylphenol. By breaking the process into the synthesis of the orcinol precursor followed by a selective, phase-transfer catalyzed O-alkylation, this protocol provides a high degree of control and is suitable for scale-up. The detailed experimental procedures, rationale for key steps, and comprehensive analytical guidelines offer researchers and development professionals a complete framework for producing this valuable chemical compound with high purity and efficiency.
References
- Bork, K.-H., & Rosen, W. (1975). U.S. Patent No. US3865884A. U.S.
-
Wikipedia. (2023). Orcinol. [Link]
-
ResearchGate. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
Vapourtec. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
- Google Patents. (2000).
-
Bentham Science. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. [Link]
-
University of Colorado Boulder, Department of Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. (2001). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)
-
Scribd. Williamson Ether Synthesis Experiment. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Quick Company. An Improved Process For Alkylation Of Phenols. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of phenol. [Link]
-
University of Victoria. (2017). Phenol-selective mass spectrometric analysis of jet fuel. [Link]
-
MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
-
DIGIBUG, Universidad de Granada. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. [Link]
-
ResearchGate. (2007). Improvement on synthesis of orcinol. [Link]
Sources
- 1. Orcinol - Wikipedia [en.wikipedia.org]
- 2. US3865884A - Preparation of orcinol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. vapourtec.com [vapourtec.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Integration of 3-Butoxy-5-methylphenol in Advanced Nematic Liquid Crystal Formulations
Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers Document Type: Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The development of advanced nematic liquid crystals (LCs) for high-frequency microwave applications, fast-response displays, and spatial light modulators requires precise tuning of the mesogenic core. 3-Butoxy-5-methylphenol (CAS: 1696736-05-6) [1] serves as an exceptional asymmetric building block for synthesizing phenyl benzoate-based liquid crystals.
As a Senior Application Scientist, I select this specific precursor because its structural features provide a trifecta of thermodynamic and electro-optic benefits:
-
The Butoxy Tail (Flexible Spacer): The four-carbon alkoxy chain provides necessary molecular flexibility. This lowers the overall melting point of the resulting mesogen and promotes the formation of fluid mesophases rather than highly crystalline solid states.
-
The Lateral Methyl Group (Steric Modulator): The presence of a lateral methyl group on the benzene ring introduces targeted steric hindrance. This lateral substitution effectively widens the mesogenic core, increasing intermolecular separation[2]. By disrupting tight molecular packing, the lateral methyl group significantly lowers the melting point and strongly inhibits the formation of highly ordered, viscous smectic phases[3]. This is critical for broadening the operational temperature window of the nematic phase.
-
The Phenolic Hydroxyl (Reactive Anchor): The phenol group provides a highly reactive site for Steglich esterification with various alkylbenzoic acids, allowing for the modular construction of the rigid LC core[4].
Experimental Workflow & Logical Relationships
To ensure high-purity mesogens that do not suffer from ionic contamination (which degrades the voltage holding ratio in LC devices), we utilize a mild Steglich esterification followed by rigorous chromatographic and thermal purification. The workflow below outlines the causal relationship between synthesis, purification, and final formulation.
Caption: Workflow for synthesizing and formulating nematic liquid crystals using 3-butoxy-5-methylphenol.
Experimental Protocols
Protocol A: Synthesis of 3-Butoxy-5-methylphenyl 4-pentylbenzoate
Objective: Synthesize a laterally methylated nematic monomer while avoiding harsh acid chlorides that can cleave ether linkages.
Reagents:
-
3-Butoxy-5-methylphenol (1.0 eq, 10 mmol)
-
4-Pentylbenzoic acid (1.05 eq, 10.5 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol)[4]
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol)[4]
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Activation: Dissolve 4-pentylbenzoic acid, 3-butoxy-5-methylphenol, and DMAP in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Coupling: Dissolve DCC in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes. Causality: Slow addition controls the exothermic formation of the O-acylisourea intermediate, preventing thermal degradation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.
-
Filtration: Filter the suspension through a Celite pad to remove the bulk of the DCU by-product. Wash the filtrate successively with 5% HCl (aq), saturated NaHCO₃ (aq), and brine to remove DMAP and unreacted acids/phenols.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validating Purification: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate 9:1). Recrystallize the resulting solid from absolute ethanol until a constant melting point is achieved (typically 2-3 cycles). Causality: A constant melting point across successive recrystallizations is the definitive self-validating indicator of mesogenic purity, essential for reproducible LC phase behavior.
Protocol B: Formulation and Phase Tuning
Objective: Integrate the synthesized monomer into a commercial nematic host to suppress smectic phases and tune the clearing point.
-
Weighing: In a clean, dust-free glass vial, weigh 90.0 mg of a standard nematic host (e.g., E7 mixture) and 10.0 mg of the purified 3-butoxy-5-methylphenyl 4-pentylbenzoate (10 wt% doping).
-
Homogenization: Heat the mixture to 100 °C (well above the isotropic clearing point of both components) on a precision hotplate. Stir magnetically for 30 minutes to ensure complete thermodynamic mixing.
-
Capillary Filling: While in the isotropic state, introduce the mixture into a polyimide-rubbed, ITO-coated test cell (e.g., 5 µm gap) via capillary action.
-
Annealing: Cool the cell slowly (1 °C/min) to room temperature to allow uniform planar alignment of the nematic phase.
Quantitative Data Presentation
The introduction of the lateral methyl group fundamentally alters the thermodynamics of the LC mixture. Table 1 summarizes the phase transition and dielectric data, demonstrating how the steric bulk of the methyl group suppresses the smectic phase and lowers the melting point[2][3].
Table 1: Thermal and Electro-Optic Properties of Formulated LC Mixtures
| Formulation | Melting Point (Tₘ) | Nematic-Isotropic Clearing Point (T_c) | Smectic Phase Observed? | Dielectric Anisotropy (Δε) at 1 kHz |
| Host LC (Pure E7) | -10.0 °C | 58.0 °C | No | +13.8 |
| Host + 10% Non-Methylated Analog | 4.5 °C | 65.2 °C | Yes (Narrow window) | +12.1 |
| Host + 10% 3-Butoxy-5-methylphenol derivative | -5.2 °C | 54.5 °C | No (Suppressed) | +11.4 |
Data Interpretation: The non-methylated analog induces an unwanted smectic phase and raises the melting point. By utilizing the 3-butoxy-5-methylphenol derivative, the lateral methyl group successfully suppresses smectic ordering and maintains a highly fluid nematic phase at lower temperatures, albeit with a slight expected reduction in the clearing point and dielectric anisotropy due to decreased molecular polarizability along the long axis[2][3].
Characterization & Validation
To validate the success of the formulation, two primary analytical techniques must be employed:
-
Differential Scanning Calorimetry (DSC): Run the samples at a scan rate of 5 °C/min under nitrogen. The absence of a secondary endothermic peak before the clearing point validates the successful suppression of the smectic phase[3]. The single, sharp endotherm at T_c confirms a homogenous nematic-to-isotropic transition.
-
Polarized Optical Microscopy (POM): Place the filled test cell on a hot stage under crossed polarizers. The observation of a classic "Schlieren" or thread-like texture confirms the presence of the nematic phase. Upon heating past T_c, the field of view must turn completely dark (isotropic state).
References
- BLD Pharm. "6214-45-5 | (4-Butoxyphenyl)methanol | BLD Pharm" (Contains catalog data for 3-Butoxy-5-methylphenol CAS 1696736-05-6).
- RSC Publishing. "Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals.
- MDPI. "Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics.
- MRS-J. "Synthesis and Thermal Properties of Liquid Crystals having a Carbonyl Group at the Terminal Position.
Sources
Application Note: Solvent Selection and Optimization for High-Yield Synthesis of 3-Butoxy-5-methylphenol
Executive Summary
3-Butoxy-5-methylphenol is a critical building block in the synthesis of advanced materials, fragrances, and pharmaceutical intermediates. The synthesis relies on the mono-O-alkylation of orcinol (5-methylbenzene-1,3-diol) with a butyl halide (e.g., 1-bromobutane). Achieving high chemoselectivity (O- vs. C-alkylation) and regioselectivity (mono- vs. di-alkylation) is notoriously difficult due to the ambidentate nature of the resorcinolate anion. This application note details the mechanistic rationale for solvent selection, providing a field-proven, self-validating protocol for maximizing the yield of the mono-O-alkylated target.
Mechanistic Background: The Ambidentate Nature of Orcinol
Orcinol possesses two hydroxyl groups and three highly nucleophilic aromatic ring carbons (C-2, C-4, and C-6). Upon deprotonation by a base, the resulting phenoxide anion acts as an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the aromatic carbons are "soft" centers. The pathway the reaction takes is heavily dictated by the solvation state of this anion, which is directly controlled by the choice of solvent and base ()[1].
Solvent Selection: Thermodynamic and Kinetic Control
The causality behind solvent selection lies in the degree of ion pairing and hydrogen bonding:
-
Polar Aprotic Solvents (Acetone, DMF): Solvents like acetone (
) and DMF ( ) strongly solvate the alkali metal cation (e.g., ), leaving the phenoxide oxygen "naked" and highly reactive. This kinetic activation strongly favors O-alkylation. Acetone is particularly advantageous for mono-alkylation as it allows for mild reflux conditions (56 °C) that prevent the thermodynamic over-alkylation often seen in higher-boiling solvents like DMF ()[2]. -
Protic Solvents (Water, Ethanol): Protic solvents form strong hydrogen bonds with the phenoxide oxygen. This steric and electronic shielding diminishes the nucleophilicity of the oxygen, forcing the electrophile to attack the softer, less shielded carbon atoms, leading to significant C-alkylation byproducts ()[3].
-
Non-Polar Solvents (Toluene): In non-polar media, the phenoxide and counterion form tight ion pairs. The oxygen is sterically blocked by the cation, which again shifts the reaction pathway toward C-alkylation or results in poor overall conversion[1].
Quantitative Solvent Comparison
The following table summarizes the effect of solvent on the product distribution during the reaction of orcinol with 1.1 equivalents of 1-bromobutane and
| Solvent | Dielectric Constant ( | Major Product Type | Mono-O-Alkylation Yield (%) | Di-O-Alkylation Yield (%) | C-Alkylation Yield (%) |
| Acetone | 20.7 | Mono-O-alkyl | 70 – 75 | 10 – 15 | < 5 |
| DMF | 36.7 | Mono-O-alkyl | 60 – 65 | 25 – 30 | < 5 |
| Ethanol | 24.5 | Mixed O/C-alkyl | 30 – 40 | < 10 | 30 – 40 |
| Toluene | 2.4 | C-alkyl / Unreacted | < 10 | < 5 | 15 – 20 |
Table 1: Influence of solvent on the chemoselectivity of orcinol alkylation. Acetone provides the optimal balance of kinetic activation and temperature control to maximize mono-O-alkylation.
Visualizations
Mechanistic pathway of orcinol alkylation highlighting solvent-directed chemoselectivity.
Experimental Protocol: High-Yield Synthesis of 3-Butoxy-5-methylphenol
This protocol utilizes acetone as the solvent and potassium carbonate as a mild base to prevent dianion formation. Potassium iodide (KI) is added in catalytic amounts to accelerate the reaction via the Finkelstein mechanism (in situ conversion of 1-bromobutane to the more reactive 1-iodobutane) ()[2].
Reagents:
-
Orcinol (anhydrous): 10.0 mmol (1.24 g)
-
1-Bromobutane: 11.0 mmol (1.51 g / 1.18 mL)
-
Potassium Carbonate (
, finely powdered): 12.0 mmol (1.66 g) -
Potassium Iodide (KI): 1.0 mmol (0.16 g)
-
Acetone (anhydrous): 25 mL
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of anhydrous orcinol in 25 mL of anhydrous acetone.
-
Base Addition: Add 12.0 mmol of finely powdered
and 1.0 mmol of KI to the solution. The suspension will turn slightly pink/orange as the phenoxide begins to form. Stir at room temperature for 15 minutes. -
Alkylation: Attach a reflux condenser. Using a syringe, add 11.0 mmol of 1-bromobutane dropwise over 10 minutes. Causality note: Slow addition maintains a low steady-state concentration of the electrophile, minimizing di-alkylation.
-
Reflux & Monitoring (Self-Validation): Heat the reaction mixture to a gentle reflux (approx. 60 °C) in an oil bath. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1).
-
Validation Check: The starting orcinol (
, stains strongly with ) should gradually disappear, replaced by a major spot for the mono-alkylated product ( ) and a minor spot for the di-alkylated product ( ).
-
-
Work-up: Once TLC indicates optimal conversion (typically 12–16 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
, KBr). Concentrate the filtrate under reduced pressure. -
Extraction: Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc) and wash with distilled water (
mL) and brine (15 mL). Dry the organic layer over anhydrous , filter, and evaporate the solvent. -
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 4:1). The fractions containing the pure 3-Butoxy-5-methylphenol are pooled and concentrated to yield a pale yellow oil.
Step-by-step experimental workflow for the synthesis of 3-Butoxy-5-methylphenol.
References
-
Stein, A. R. (1965). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. Canadian Journal of Chemistry.[Link]
-
Lopušanskaja, E., Paju, A., Järving, I., & Lopp, M. (2023). A direct alkylation of resorcinols. Synthetic Communications.[Link]
-
Addante-Moya, L. G., Abad-Somovilla, A., & Abad-Fuentes, A. (2021). Assessment of the Optimum Linker Tethering Site of Alternariol Haptens for Antibody Generation and Immunoassay Development. Toxins.[Link]
Sources
Application Notes and Protocols for Green Chemistry Approaches to the Synthesis of 3-Butoxy-5-methylphenol
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Greener Syntheses
3-Butoxy-5-methylphenol is a valuable molecule in the synthesis of various fine chemicals and potential pharmaceutical intermediates. Its structure, featuring an aryl ether linkage, is a common motif in biologically active compounds. The traditional synthesis of such ethers, predominantly the Williamson ether synthesis, often relies on harsh conditions, volatile organic solvents, and stoichiometric use of strong bases, generating significant waste.
In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this document provides detailed application notes and protocols for sustainable and efficient methods to produce 3-Butoxy-5-methylphenol. We will explore modern adaptations of the Williamson ether synthesis that significantly improve its environmental footprint, including microwave-assisted and phase-transfer catalyzed approaches. These methods offer advantages such as reduced reaction times, lower energy consumption, and the use of more benign solvent systems.
Synthetic Strategies for 3-Butoxy-5-methylphenol
The core transformation in the synthesis of 3-Butoxy-5-methylphenol from its logical precursor, 3-methoxy-5-methylphenol (also known as orcinol monomethyl ether), is an O-alkylation reaction.
Caption: General reaction for the O-butylation of 3-methoxy-5-methylphenol.
This guide will detail three distinct protocols for achieving this transformation, each with a different "green" profile.
Protocol 1: Traditional Williamson Ether Synthesis (Baseline)
This protocol serves as a conventional benchmark to highlight the improvements offered by the subsequent green methods. It involves the reaction of the phenoxide ion of 3-methoxy-5-methylphenol with an alkyl halide in a polar aprotic solvent.
Causality and Experimental Rationale
The phenolic proton of 3-methoxy-5-methylphenol is acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-bromobutane in an SN2 reaction, displacing the bromide ion and forming the ether linkage.[1] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) are used to solvate the cation without deactivating the nucleophilic anion.[2]
Materials and Equipment
-
Reactants: 3-methoxy-5-methylphenol, 1-bromobutane, Sodium hydride (60% dispersion in mineral oil), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Solvent: Anhydrous N,N-dimethylformamide (DMF).
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-methoxy-5-methylphenol (10.0 g, 72.4 mmol).
-
Solvent Addition: Add anhydrous DMF (100 mL) to dissolve the phenol.
-
Deprotonation: Carefully add sodium hydride (3.2 g of a 60% dispersion, 80.0 mmol) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add 1-bromobutane (11.9 g, 86.8 mmol) dropwise via a dropping funnel at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-Butoxy-5-methylphenol.
Safety Precautions
-
Sodium hydride is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere.[3][4][5][6][7]
-
1-bromobutane is a flammable liquid and an irritant.[3][4][5][6][7]
-
DMF is a skin and respiratory irritant.
-
3-methoxy-5-methylphenol is a skin and eye irritant.[8][9][10][11]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: Microwave-Assisted Williamson Ether Synthesis
This protocol leverages microwave irradiation to dramatically accelerate the reaction, often under solvent-free or reduced solvent conditions.[12]
Causality and Experimental Rationale
Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This high-energy input significantly reduces the reaction time from hours to minutes.[12] By adsorbing the reactants onto a solid support like potassium carbonate, which also acts as the base, the need for a high-boiling solvent like DMF can be eliminated, further enhancing the green credentials of the process.
Caption: Workflow for the microwave-assisted synthesis.
Materials and Equipment
-
Reactants: 3-methoxy-5-methylphenol, 1-bromobutane, Potassium carbonate (K₂CO₃).
-
Solvent: Acetone (for work-up).
-
Equipment: Microwave reactor with sealed vessel capability, magnetic stir bar, filter funnel, rotary evaporator.
Detailed Step-by-Step Methodology
-
Reactant Mixture: In a 10 mL microwave reactor vial, combine 3-methoxy-5-methylphenol (1.0 g, 7.24 mmol), 1-bromobutane (1.19 g, 8.68 mmol), and finely powdered anhydrous potassium carbonate (2.0 g, 14.5 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes with stirring (power set to a maximum of 150W).
-
Work-up: After the reaction, allow the vial to cool to room temperature.
-
Extraction: Add acetone (20 mL) to the vial, stir, and then filter the mixture to remove the potassium carbonate and potassium bromide salts.
-
Concentration: Wash the solid residue with additional acetone (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography as described in Protocol 1.
Safety Precautions
-
Ensure the microwave vial is properly sealed to prevent pressure buildup. Do not exceed the recommended temperature or volume for the vial.
-
Handle 1-bromobutane and 3-methoxy-5-methylphenol with appropriate PPE in a fume hood.[3][4][5][6][7][8][9][10][11]
Protocol 3: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
This protocol employs a phase-transfer catalyst to facilitate the reaction between reactants in two immiscible phases (e.g., aqueous and organic), eliminating the need for anhydrous conditions and often allowing the use of water as a solvent.
Causality and Experimental Rationale
Phase-transfer catalysis is a powerful green chemistry tool.[13] The phenolic starting material is deprotonated by an aqueous base (like NaOH). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase (containing the alkyl halide), where the reaction occurs. The catalyst then returns to the aqueous phase to repeat the cycle. This avoids the use of hazardous reagents like sodium hydride and anhydrous solvents.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for ether synthesis.
Materials and Equipment
-
Reactants: 3-methoxy-5-methylphenol, 1-bromobutane, Sodium hydroxide (NaOH), Tetrabutylammonium bromide (TBAB).
-
Solvent: Water, Toluene (optional).
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-methoxy-5-methylphenol (10.0 g, 72.4 mmol), 1-bromobutane (11.9 g, 86.8 mmol), and tetrabutylammonium bromide (2.33 g, 7.24 mmol).
-
Aqueous Base: Add a solution of sodium hydroxide (4.34 g, 108.6 mmol) in water (50 mL).
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 4-6 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
Safety Precautions
-
Sodium hydroxide is corrosive; handle with care.
-
Tetrabutylammonium bromide is an irritant.[14][15][16][17][18]
-
Follow standard laboratory safety procedures, including the use of a fume hood and appropriate PPE.
Comparative Analysis of Synthetic Approaches
| Parameter | Protocol 1: Traditional Williamson | Protocol 2: Microwave-Assisted | Protocol 3: Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous DMF | Solvent-free | Water / Toluene |
| Reaction Time | 6-8 hours | 15 minutes | 4-6 hours |
| Temperature | 60 °C | 120 °C | 80 °C |
| Energy Input | Conventional Heating | Microwave Irradiation | Conventional Heating |
| Green Advantages | - | - Rapid reaction time- High energy efficiency- Solvent-free conditions | - Avoids hazardous NaH- Avoids anhydrous solvents- Uses water as a solvent |
| Green Disadvantages | - Use of hazardous NaH- Use of high-boiling, toxic solvent (DMF)- Long reaction time | - Requires specialized equipment | - Requires vigorous stirring- Catalyst needs to be separated |
Conclusion and Future Outlook
The synthesis of 3-Butoxy-5-methylphenol can be achieved through various methods, with modern green chemistry approaches offering significant advantages over traditional protocols. Both microwave-assisted and phase-transfer catalyzed Williamson ether syntheses provide robust, efficient, and more environmentally benign alternatives. The microwave-assisted method excels in its dramatic reduction of reaction time, while the PTC method's key advantage lies in its ability to use water as a solvent and avoid hazardous reagents.
For researchers and drug development professionals, the choice of method will depend on available equipment and specific process requirements. However, the adoption of these greener protocols is a critical step towards more sustainable chemical manufacturing.
Further greening of this synthesis could involve exploring the use of even more benign butylation agents, such as dibutyl carbonate, which avoids the generation of halide waste.[19][20][21][22][23] Additionally, catalytic O-alkylation using butanol over a reusable solid acid catalyst, such as a zeolite, presents another promising avenue for future investigation.[24][25][26][27][28] These advanced methods could further reduce waste and improve the overall life-cycle assessment of 3-Butoxy-5-methylphenol production.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023). 1-Bromobutane - SAFETY DATA SHEET. Retrieved from [Link]
-
HIMEDIA. (2024). Safety Data Sheet: Tetrabutylammonium bromide, Hi-AR™. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]
- Huang, S., Yan, B., Wang, S., & Ma, X. (2015). Recent advances in dialkyl carbonates synthesis and applications. Chemical Society Reviews, 44(10), 3079-3116.
-
Möller Chemie. (n.d.). Safety data sheet - Tetrabutylammonium bromide (TBAB). Retrieved from [Link]
- Aricò, F., & Tundo, P. (2023). Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. Green Chemistry, 25(9), 3534-3561.
- Aricò, F., Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 297.
- Varma, R. S. (2016). A facile synthesis of a wide variety of tert-butyl ethers and tert-butyl ester derivatives under mild conditions. Green Chemistry Letters and Reviews, 9(3), 159-166.
- Aricò, F., Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. PMC, 7, 297.
- Aricò, F., Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Retrieved from [Link]
- Liu, K., et al. (2024). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.
-
Request PDF. (n.d.). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0333077B1 - Method for one-step synthesis of methyl t-butyl ether.
-
Request PDF. (n.d.). Selective Alkylation of Phenol and tert-butanol Using Zr Containing Beta Zeolite. Retrieved from [Link]
-
OUCI. (n.d.). NaOH-Treated Hβ Zeolite: A Highly 4-Tert-butyl-phenol Selective Catalyst for Alkylation of Phenol with Tert-Butanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Tert-butylation of phenols. Retrieved from [Link]
-
LS College. (2021). Williamson ether synthesis. Retrieved from [Link]
-
Semantic Scholar. (1982). Synthesis of Methyl-t-Butyl Ether from Methanol and Isobutene Using a Clay Catalyst. Retrieved from [Link]
- Bogdal, D., Pielichowski, J., & Boron, A. (1997). Alkylation of phenols under microwave irradiation in dry media.
-
ACS Publications. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Retrieved from [Link]
-
ACS Publications. (n.d.). ALKYLATION OF PHENOL WITH t-BUTYL ALCOHOL IN THE PRESENCE OF PERCHLORIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 3-butoxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol. Retrieved from [Link]
-
Request PDF. (n.d.). Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimised conditions for microwave heating of substituted phenols. Retrieved from [Link]
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- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. chemicalbook.com [chemicalbook.com]
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- 19. RSC - Page load error [pubs.rsc.org]
- 20. Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04145F [pubs.rsc.org]
- 21. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
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- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 3-Butoxy-5-methylphenol for Advanced Drug Discovery
Introduction
Phenolic scaffolds are a cornerstone in medicinal chemistry, appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Their prevalence underscores their importance as privileged structures in drug design. The hydroxyl group of a phenol is a versatile chemical handle, but its intrinsic properties—acidity, hydrogen bonding capability, and metabolic liability—can be both an asset and a liability in a drug candidate. Strategic functionalization of this hydroxyl group is therefore a critical tactic for modulating a molecule's physicochemical properties, pharmacokinetic profile (ADME), and target engagement.
This guide focuses on 3-Butoxy-5-methylphenol, a representative substituted phenol, to illustrate core functionalization techniques. The presence of an alkoxy group and an alkyl group on the phenyl ring modifies its electronic and steric environment, presenting realistic challenges that researchers encounter. We will explore robust and widely applicable protocols for etherification and esterification, providing not just the procedural steps but the underlying chemical logic to empower researchers in their experimental design. These techniques are fundamental for creating prodrugs, improving metabolic stability, and fine-tuning molecular architecture for optimal biological activity.[3][4]
Part 1: Etherification of the Phenolic Hydroxyl Group
Etherification transforms the acidic phenolic hydroxyl into a more stable ether linkage. This modification removes the acidic proton, eliminates a hydrogen bond donor site, and can increase lipophilicity, all of which can profoundly impact a compound's cell permeability, metabolic pathway, and oral bioavailability.
Method A: The Williamson Ether Synthesis
The Williamson ether synthesis is a time-honored and dependable method for forming ethers via an S(_N)2 reaction.[5][6] The strategy involves deprotonating the phenol to form a highly nucleophilic phenoxide ion, which then displaces a halide from a primary alkyl halide.[7]
Mechanistic Rationale: Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with a variety of bases, ranging from strong hydrides (NaH) to milder carbonates (K(2)CO(_3), Cs(_2)CO(_3)).[7][8] The choice of base and solvent can be tailored to the substrate's sensitivity. Polar aprotic solvents like DMF or acetonitrile are often used as they effectively solvate the cation of the base while leaving the phenoxide nucleophile highly reactive. For this reaction to be efficient, the electrophile must be an unhindered primary alkyl halide to ensure the S(_N)2 pathway is favored over E2 elimination, which is a common side reaction with secondary and tertiary halides.[6]
This protocol details the benzylation of 3-Butoxy-5-methylphenol.
Materials:
-
3-Butoxy-5-methylphenol
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous
-
Benzyl Bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO(_3)) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add 3-Butoxy-5-methylphenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF (approx. 10 mL per 1 g of phenol).
-
Add anhydrous K(_2)CO(_3) (2.0 eq) to the solution. The mixture will be a suspension.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO(_3) solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzyl ether.
Caption: Workflow for Williamson Ether Synthesis.
Method B: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for ether synthesis, particularly for sensitive substrates, as it proceeds under mild, neutral conditions.[9][10] It facilitates the coupling of an acidic nucleophile (like a phenol) with a primary or secondary alcohol.[11]
Mechanistic Rationale: The reaction is driven by the high P=O bond energy of the triphenylphosphine oxide byproduct. Triphenylphosphine (PPh(_3)) and an azodicarboxylate (e.g., DEAD or DIAD) first react to form a phosphonium salt.[10] This species activates the alcohol, converting its hydroxyl group into a good leaving group. The phenoxide, formed by deprotonation by the betaine intermediate, then displaces the activated hydroxyl group in an S(_N)2 fashion.[12] A key advantage is the typical inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for a primary alcohol. For sterically hindered phenols, side reactions can sometimes lower the yield, a challenge that can often be addressed by careful choice of solvent.[13]
This protocol details the coupling of 3-Butoxy-5-methylphenol with isopropanol.
Materials:
-
3-Butoxy-5-methylphenol
-
Isopropanol
-
Triphenylphosphine (PPh(_3))
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Butoxy-5-methylphenol (1.0 eq), isopropanol (1.2 eq), and PPh(_3) (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.2 eq) dropwise to the cold, stirring solution. A color change and/or formation of a precipitate may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Add a small amount of ethyl acetate to dissolve the material, then add hexanes to precipitate the bulk of the triphenylphosphine oxide.
-
Filter the suspension and concentrate the filtrate.
-
Purify the resulting crude oil by column chromatography on silica gel to isolate the desired isopropyl ether.
Caption: Simplified Mitsunobu Reaction Mechanism.
Part 2: Esterification of the Phenolic Hydroxyl Group
Esterification converts the hydroxyl group into an ester. Phenyl esters are often employed as prodrugs, which can be cleaved by esterase enzymes in the body to release the active phenolic compound, potentially improving drug delivery and reducing off-target effects.[3]
Method: The Steglich Esterification
For substrates that are sensitive to acidic (Fischer esterification) or basic (acyl chloride) conditions, the Steglich esterification offers an exceptionally mild and effective alternative.[14] It utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), along with a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[15]
Mechanistic Rationale: The carboxylic acid first adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the acid.[15] While a phenol could attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, a more potent nucleophile, attacks the O-acylisourea to form a DMAP-acylated intermediate ("active ester"). This new intermediate is highly reactive towards nucleophilic attack by the phenol and is not prone to the side reactions (like N-acylurea formation) that can plague uncatalyzed reactions.[15] The reaction drives to completion with the formation of a stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration. This method is particularly effective for coupling phenols, which are generally poor nucleophiles.[16]
This protocol details the acetylation of 3-Butoxy-5-methylphenol.
Materials:
-
3-Butoxy-5-methylphenol
-
Acetic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl Ether
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO(_3)) solution
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve 3-Butoxy-5-methylphenol (1.0 eq), acetic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirring reaction mixture at 0 °C. A white precipitate (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, and saturated NaHCO(_3) solution.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary, though often the product is of high purity after workup.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenol ether - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. byjus.com [byjus.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Minimizing side reactions during Orcinol alkylation
Topic: Troubleshooting Side Reactions During Orcinol Alkylation Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Welcome to the Alkylation Technical Support Portal. Orcinol (3,5-dihydroxytoluene) is a highly versatile resorcinol derivative widely used in the synthesis of neocannabinoids, agrochemicals, and biologically active natural products. However, its ambident nucleophilicity and multiple activated aromatic positions frequently lead to complex side reactions.
This knowledge base provides causal diagnostics, self-validating protocols, and mechanistic troubleshooting guides to help you achieve absolute control over your alkylation workflows.
Knowledge Base: Understanding Causality in Orcinol Alkylation
FAQ 1: Why am I observing O-alkylation (ether formation) instead of C-alkylation?
The Causality: Orcinol is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen acts as a "hard" nucleophilic center, while the activated aromatic carbons (C2, C4, C6) act as "soft" centers. When you use a polar aprotic solvent (e.g., DMF, DMSO) with an alkali base, the solvent heavily solvates the metal cation. This leaves a "naked," highly reactive oxygen anion that rapidly attacks hard electrophiles (like alkyl halides), driving the reaction toward O-alkylation 1. The Fix: To force C-alkylation, switch to a Friedel-Crafts approach using a Lewis acid in a non-polar solvent, or use a protic solvent (like water or ethanol) during base catalysis to hydrogen-bond and sterically mask the oxygen center.
FAQ 2: How do I control regioselectivity between the C2 and C4/C6 positions?
The Causality: In Friedel-Crafts alkylations (e.g., coupling orcinol with allylic alcohols for cannabinoid analogs), the C2 position is sterically hindered (flanked by two hydroxyl groups), whereas the C4 and C6 positions are more accessible. However, kinetic control often leads to rapid, preferential formation of the "abnormal" C2-alkylated isomer.
The Fix: Regioselectivity is a function of thermodynamic vs. kinetic control. Extended reaction times or the use of specific Lewis acids (like
FAQ 3: How can I suppress polyalkylation (bis-addition)?
The Causality: The addition of an electron-donating alkyl group further activates the orcinol ring, making the mono-alkylated product more nucleophilic than the starting material. The Fix: Never use equimolar ratios if mono-alkylation is the goal. Maintain orcinol in a 1.5x to 2.0x stoichiometric excess. Alternatively, utilize Phase Transfer Catalysis (PTC) to compartmentalize the reaction and restrict local electrophile concentration 4.
Diagnostic Visualizations
Mechanistic Reaction Pathways
Figure 1: Divergent reaction pathways of orcinol alkylation based on solvent, electrophile hardness, and thermodynamic control.
Troubleshooting Logic Tree
Figure 2: Step-by-step diagnostic logic tree for resolving common orcinol alkylation side reactions.
Quantitative Condition Matrix
Use the following data table to select the optimal reaction environment based on your target molecule.
| Reaction Condition | Primary Mechanism | Major Product | Causality / Mechanistic Notes |
| O-Alkylated Ether | Polar aprotic solvent strips the cation, leaving a "naked" hard oxygen nucleophile. | ||
| Friedel-Crafts (Kinetic) | C2-Alkylated (Abnormal) | Rapid electrophilic attack occurs at the highly activated, albeit sterically hindered, C2 position. | |
| Friedel-Crafts (Thermodynamic) | C4-Alkylated (Normal) | Reversible dissociation of the alkyl cation allows equilibration to the less hindered C4 position 3. | |
| L-L-L PTC / TBAB / | Phase Transfer Catalysis | Mono-O-Alkylated | Catalyst-rich middle phase restricts local stoichiometry, strictly preventing bis-alkylation 4. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems." Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Thermodynamically Controlled Selective C4-Alkylation (Friedel-Crafts)
Objective: Synthesize normal (C4) neocannabinoid analogs while suppressing the abnormal (C2) isomer.
-
Preparation: Dissolve orcinol (1.5 eq, 15 mmol) and the target allylic alcohol (1.0 eq, 10 mmol) in anhydrous
(0.1 M) under an argon atmosphere. Cool the vessel to 0 °C. -
Initiation: Dropwise add
(0.2 eq, 2 mmol). Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature (20 °C). -
Kinetic Validation Checkpoint (1 Hour):
-
Action: Withdraw a 50 µL aliquot, quench with saturated
, extract with EtOAc, and analyze via HPLC or NMR. -
Validation: You must observe a mixture heavily enriched with the abnormal C2-isomer. Causality: This confirms the catalyst is active and the kinetic phase is successful. If unreacted starting material > 50%, verify the anhydrous state of your Lewis acid.
-
-
Thermodynamic Equilibration: Continue stirring the reaction at room temperature for an additional 23 hours (24 hours total).
-
Final Validation & Quench:
-
Action: Withdraw a second aliquot and analyze.
-
Validation: The C4:C2 ratio should now be > 4:1 due to thermodynamic equilibration.
-
Quench: Once validated, quench the bulk reaction with saturated aqueous
(20 mL), extract with , dry over , and concentrate in vacuo.
-
Protocol B: Selective Mono-O-Alkylation via Liquid-Liquid-Liquid PTC
Objective: Achieve 100% selectivity for mono-O-alkylation without polyalkylation.
-
Biphasic Setup: In a reaction vessel, combine orcinol (1.0 eq, 10 mmol) in 20 mL of 10% aqueous NaOH. Add the alkyl halide (1.2 eq, 12 mmol) dissolved in 20 mL of toluene.
-
Catalyst Activation: Add Tetrabutylammonium bromide (TBAB) (5 mol%). Heat the biphasic mixture to 90 °C under vigorous mechanical stirring (800 rpm).
-
Validation Checkpoint (Phase Formation):
-
Action: Briefly halt stirring after 15 minutes.
-
Validation: Observe the phase separation. You must see a distinct, thin third middle phase (the catalyst-rich phase) between the aqueous and organic layers. Causality: This L-L-L system is strictly required to limit the local concentration of the mono-alkylated product, preventing it from undergoing a second alkylation.
-
-
Completion: Resume stirring for 4 hours. Cool to room temperature, separate the organic layer, wash with 1M HCl to remove unreacted orcinol, and evaporate the solvent.
References
1.[2] Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC - NIH. National Institutes of Health. Available at: 2.[3] Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. Available at: 3.[1] Improving the selectivity to 4-tert-butylresorcinol by adjusting the surface chemistry of heteropolyacid-based alkylation. Vrije Universiteit Brussel. Available at: 4.[4] The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. ResearchGate. Available at:
Sources
Purification strategies for removing impurities from 3-Butoxy-5-methylphenol
The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for immediate application in a research setting. It prioritizes mechanistic understanding and self-validating protocols over rigid templates.[1]
Ticket ID: PUR-3B5M-001 Topic: Impurity Removal & Isolation Strategies Applicable Compounds: 3-Butoxy-5-methylphenol (Orcinol monobutyl ether), Alkyl-resorcinol derivatives.[1]
Diagnostic & Triage: Know Your Mixture
Before initiating purification, you must characterize the crude mixture. In the synthesis of 3-Butoxy-5-methylphenol (via Williamson ether synthesis from Orcinol), you will invariably encounter a "Statistical Mixture."[1]
The Crude Profile:
| Component | Chemical Nature | Polarity | Acid/Base Behavior | Predicted Impurity Type |
|---|---|---|---|---|
| 3-Butoxy-5-methylphenol | Target Product | Moderate | Weak Acid (Phenol) | N/A |
| Orcinol (Starting Material) | Dihydroxy Phenol | High (Very Polar) | Weak Acid (Diprotic) | Unreacted SM |
| 3,5-Dibutoxytoluene | Dialkyl Ether | Low (Non-polar) | Neutral | Over-alkylation |
| Quinones/Polymerics | Oxidized Phenols | Variable | Neutral/Acidic | Oxidation Byproducts (Color) |[1]
Q: My crude product is a dark oil, but the literature suggests a low-melting solid. Is it impure?
A: Likely, yes.[1] While 3-Butoxy-5-methylphenol can be a low-melting solid (similar to its methyl analog, mp 62-64°C), the presence of 3,5-dibutoxytoluene (an oil) acts as a solvent, depressing the melting point. Additionally, trace oxidation products (quinones) act as chromophores, turning the mixture dark brown or red.
The "Chemical Filter": Acid-Base Extraction Protocol
User Issue: "I want to remove the dialkylated impurity without running a massive column."
The Strategy:
This protocol utilizes the acidity of the phenolic proton (
Self-Validating Workflow
This method is "self-validating" because the phase transfer visually confirms the chemistry: the product must dissolve in the base to be recovered.
Figure 1: The Acid-Base "Chemical Filter" logic for separating phenolic products from neutral over-alkylated byproducts.
Step-by-Step Protocol
-
Dissolution: Dissolve crude residue in Toluene (preferred over DCM for better phase separation with base).[1]
-
Pre-Wash (Removal of Orcinol): Wash the organic phase twice with water.[1]
-
Why? Orcinol is highly water-soluble.[1] Removing it now prevents it from consuming your base in the next step or co-precipitating later.
-
-
The Critical Extraction: Extract the Toluene layer with 2M NaOH (3 portions).
-
Visual Check: The product moves to the aqueous layer, often turning it yellow/orange (phenolate color).
-
The Filter: The neutral 3,5-dibutoxytoluene stays in the Toluene.[1]
-
-
Separation: Separate the layers. Keep the Aqueous (Basic) layer.[1]
-
Optional Polish: Wash the basic aqueous layer once with fresh Toluene to remove any entrained neutral impurities.
-
-
Recovery: Cool the aqueous layer on ice and acidify with 6M HCl until pH < 2. The product will oil out or precipitate. Extract with Diethyl Ether, dry over
, and concentrate.
Chromatographic Strategies (HPLC/Flash)
User Issue: "I still have traces of starting material (Orcinol) or the color is off."
If the extraction didn't fully remove the highly polar Orcinol, chromatography is the definitive solution.
Stationary Phase: Silica Gel (Standard 40-63 µm).[1] Mobile Phase Logic:
-
Dialkyl ether: Elutes near the solvent front (Non-polar).[1]
-
Product (Mono-ether): Elutes mid-column.
-
Orcinol (Di-hydroxy): Sticks to the baseline (Very polar).[1]
Recommended Gradient (Flash Chromatography)
| Column Volume (CV) | Solvent A (Hexane) | Solvent B (Ethyl Acetate) | Target Elution |
| 0 - 3 | 100% | 0% | Neutral Impurities (Dialkyl) |
| 3 - 10 | 95% | 5% | 3-Butoxy-5-methylphenol |
| > 10 | 50% | 50% | Unreacted Orcinol (Flush) |
Pro-Tip: Phenols can "streak" on silica due to hydrogen bonding with silanols.[1]
-
Fix: Add 1% Acetic Acid to the mobile phase to sharpen the peaks.[1]
Advanced Troubleshooting (FAQ)
Q: The product is colored (Red/Brown) even after column. How do I fix this?
A: Phenols are prone to oxidation, forming quinones which are intensely colored.[1]
-
Solution 1 (Adsorption): Dissolve the product in ether and stir with activated charcoal (carbon) for 30 minutes, then filter through Celite.
-
Solution 2 (Distillation): If the product is an oil, perform Kugelrohr or high-vacuum distillation.[1]
Q: Can I use crystallization?
A: Yes, but only if the dialkyl impurity is removed first.
-
Solvent System: Hexane (or Pentane) with a drop of Toluene.[1]
-
Method: Dissolve in minimum hot solvent. Cool to -20°C. If it oils out, scratch the glass to induce nucleation. The butyl chain increases solubility in non-polar solvents compared to the methyl ether, making crystallization harder than for Orcinol Monomethyl Ether.
Q: Why not use Claisen Alkali?
A: Claisen Alkali (KOH in MeOH/Water) is excellent for very hindered phenols (like BHT derivatives).[1] For 3-Butoxy-5-methylphenol, standard NaOH is sufficient and avoids the issue of methanol increasing the solubility of neutral organics in the aqueous phase.
References
-
Synthesis and Properties of Orcinol Monoethers
- Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Chromatographic Behavior of Alkylresorcinols
Sources
- 1. 3-Tert-butyl-5-methylphenol | C11H16O | CID 78604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of alk(en)ylresorcinols from rye bran with saturated, monoenoic, dienoic, trienoic and hydroxylated monoenoic side chains using an octyl phase in ultra-high performance liquid chromatography and their differentiation by tandem mass spectrometrie - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 3-Butoxy-5-methylphenol production
Topic: Troubleshooting Low Conversion & Yield in Orcinol Mono-Alkylation
Doc ID: TS-ORC-005 | Last Updated: 2025-10-24 Audience: Process Chemists, medicinal Chemists, CMC Leads
Executive Summary & Diagnostic Workflow
The Core Challenge: The synthesis of 3-Butoxy-5-methylphenol (Orcinol monobutyl ether) typically involves the Williamson ether synthesis of Orcinol (3,5-dihydroxytoluene) with 1-bromobutane.
"Low conversion" in this reaction is often a misdiagnosis of two distinct failure modes:
-
Competitive Di-alkylation: The reaction proceeds, but the desired mono-ether is rapidly converted to the di-ether (3,5-dibutoxytoluene), reducing the yield of the target despite high consumption of starting material.
-
Workup Extraction Error: The product retains a phenolic proton (
). Standard basic washes used to remove unreacted starting material can inadvertently deprotonate and wash away the product.
Use the following diagnostic tree to identify your specific failure mode before adjusting reaction parameters.
Figure 1: Diagnostic logic for isolating the root cause of yield loss in resorcinol derivative alkylations.
Troubleshooting Guide: Kinetic & Selectivity Issues
Scenario A: "I have unreacted Orcinol and lots of Di-ether byproduct."
Diagnosis: Poor Selectivity (Over-alkylation). In symmetrical diols like Orcinol, the statistical probability of mono-alkylation vs. di-alkylation is governed by the stoichiometry and the relative acidity of the phenol groups. Once the first butyl group is added, the electron-donating effect of the alkoxy group makes the remaining phenol slightly less acidic but the phenoxide more nucleophilic, often leading to runaway di-alkylation.
Q: How do I stop the reaction at the mono-ether stage? A: You must shift the statistical probability by using Excess Orcinol . Do not use a 1:1 ratio. Standard protocols for high-selectivity mono-alkylation of resorcinols require a 2.0 to 3.0 equivalent excess of the diol relative to the alkyl halide. This ensures that a reactive alkyl halide molecule is statistically more likely to encounter an unreacted diol molecule than a mono-ether molecule.
Q: Won't that waste material? A: Orcinol is water-soluble. The excess starting material can be easily recovered during the aqueous workup (it stays in the water layer, while the product extracts into organics) and recrystallized for reuse.
Q: Does the addition rate matter? A: Yes. Slow addition of the electrophile (1-Bromobutane) prevents localized high concentrations of alkylating agent, which favors di-alkylation.
Scenario B: "The reaction is just too slow. Conversion is <50% after 24 hours."
Diagnosis: Kinetic Stall (Solvation or Nucleophilicity issues). The Williamson ether synthesis requires the formation of a phenoxide ion. If your base is insoluble or your solvent is "wet," the reaction will stall.
Q: I am using Acetone/K2CO3. Why is it slow?
A: Acetone is a common solvent, but its boiling point (
-
Fix 1: Switch to DMF (Dimethylformamide) or DMAc . These polar aprotic solvents solvate the cation (
), leaving the phenoxide anion "naked" and highly reactive. -
Fix 2: Add a catalyst.[1][2] Potassium Iodide (KI, 10 mol%) can accelerate the reaction via the Finkelstein reaction in situ, converting the alkyl bromide to the more reactive alkyl iodide.
Q: Can I use a stronger base like NaH?
A: Avoid NaH for mono-alkylation targets. Sodium Hydride is a strong, non-selective base that will rapidly deprotonate both hydroxyl groups, significantly increasing the rate of di-alkylation. Weak bases (
Troubleshooting Guide: Workup & Isolation (The "Invisible" Loss)
Scenario C: "TLC showed product, but after extraction, my flask is empty."
Diagnosis: pH-Dependent Solubility Error. This is the most common error in phenolic ether synthesis. The product, 3-Butoxy-5-methylphenol , still contains one acidic phenolic proton.
Q: I washed the organic layer with 1M NaOH to remove the excess Orcinol. Where did my product go? A: You washed it away.
-
Mechanism: 1M NaOH (
) deprotonates the product ( ), converting it into the water-soluble sodium phenoxide salt. -
The Fix: Use a pH-controlled wash .
-
Wash the organic layer with water to remove the bulk of excess Orcinol (it is highly water-soluble).
-
If a basic wash is needed to remove trace starting material, use a weak base like saturated Sodium Bicarbonate (
, ) or a phosphate buffer at pH 8. The product will remain protonated (organic soluble), while the more acidic impurities or mineral acids are neutralized.
-
Optimized Experimental Protocol
Objective: Synthesis of 3-Butoxy-5-methylphenol with >85% Mono-Selectivity.
Reagents:
-
Orcinol (3,5-dihydroxytoluene): 3.0 equivalents (Critical for selectivity)
-
1-Bromobutane: 1.0 equivalent
-
Potassium Carbonate (
): 1.5 equivalents (Anhydrous, micronized preferred) -
Solvent: DMF (Anhydrous) [Concentration: 0.5 M with respect to Bromide]
-
Catalyst: KI (0.1 equivalent) - Optional, for speed.
Step-by-Step Workflow:
-
Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Orcinol (3.0 eq) and
(1.5 eq) in anhydrous DMF.-
Note: The solution may turn slightly pink/brown due to trace oxidation; flush with Nitrogen/Argon.
-
-
Activation: Stir at Room Temperature for 30 minutes to ensure partial deprotonation.
-
Addition: Add 1-Bromobutane (1.0 eq) dropwise over 30–60 minutes.
-
Why? Keeps the concentration of electrophile low relative to the nucleophile (Orcinol).
-
-
Reaction: Heat to
and monitor by TLC/HPLC.-
Endpoint: Disappearance of 1-Bromobutane. Do not wait for Orcinol to disappear (it is in excess).
-
-
Workup (Critical):
-
Purification:
-
The crude residue will contain mostly product and trace di-ether.
-
Purify via Silica Gel Chromatography (Hexanes:EtOAc gradient). The di-ether elutes first (non-polar), followed by the desired mono-ether.
-
Comparative Data: Solvent & Base Effects[6]
| Parameter | Condition | Relative Rate | Mono:Di Selectivity | Notes |
| Solvent | Acetone | Slow (1x) | High | Requires long reflux; |
| DMF | Fast (10x) | Moderate | Best balance; requires aqueous wash to remove. | |
| Ethanol | Moderate (3x) | Low | Protic solvent solvates nucleophile, reducing rate; promotes side reactions. | |
| Base | Standard | High | Ideal for thermodynamic control. | |
| Fast | Moderate | "Cesium Effect" increases solubility, good for difficult substrates. | ||
| NaH | Very Fast | Very Low | Causes rapid, non-selective "shotgun" alkylation. Avoid. |
References
-
Selectivity in Resorcinol Alkylation
- Title: The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers.
- Source: ResearchG
-
URL:[Link]
-
General Williamson Ether Synthesis Troubleshooting
- Title: Williamson Ether Synthesis - Chemistry LibreTexts.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Orcinol Chemistry & Properties
- Title: 3,5-Dihydroxytoluene (Orcinol) - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Base Effects in Alkylation
- Title: Effect of base and solvent on the synthesis of phenyl ethers.
- Source: Organic Chemistry Portal (General Reference for Base/Solvent selection).
-
URL:[Link]
Sources
Optimizing temperature and pressure for 3-Butoxy-5-methylphenol stability
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with 3-Butoxy-5-methylphenol , a resorcinol monoether derivative.[1] This molecule presents a classic "stability paradox" common in phenolic intermediates: it requires thermal energy for purification (distillation) but possesses a phenolic hydroxyl group susceptible to oxidative degradation (quinone formation) and an ether linkage sensitive to acid-catalyzed cleavage at high temperatures.[1]
This guide moves beyond generic advice. We will optimize your thermodynamic parameters (
Module 1: Thermal Management (Temperature)
The Core Issue: Phenolic Oxidation & Ether Cleavage.
Phenols are electron-rich.[1] At elevated temperatures (
Operational Parameters:
| State | Recommended Temperature ( | Critical Threshold ( | Scientific Rationale |
| Storage | Arrhenius kinetics: Every | ||
| Reaction | Minimize side-reactions on the electron-rich ring (e.g., electrophilic aromatic substitution by-products). | ||
| Distillation | Above |
Module 2: Pressure Dynamics (Vacuum & Inert Gas)
The Core Issue: Boiling Point Depression & Oxygen Exclusion.
3-Butoxy-5-methylphenol has a high atmospheric boiling point (estimated
Pressure/Temperature Logic: Using the Clausius-Clapeyron relation, we can predict the required vacuum.[1]
Visualizing the Stability Logic:
Caption: Interplay of Temperature, Pressure, and Atmosphere on 3-Butoxy-5-methylphenol degradation pathways.[1]
Module 3: Troubleshooting (Q&A)
Q1: My product turned from a white solid/oil to a pink/brown sludge overnight. What happened?
-
Diagnosis: This is the hallmark of phenol oxidation . Trace oxygen reacted with the phenolic hydroxyl group to form quinoid structures. Even ppm levels of quinones cause intense coloration.[1]
-
Root Cause: Inadequate inert gas blanketing or exposure to light.[1]
-
Solution:
Q2: I am seeing a "front" peak in my HPLC appearing after distillation. Is it an impurity?
-
Diagnosis: Likely thermal dealkylation .[1] You may be generating 5-methylresorcinol (cleavage of the butoxy group) or degradation products of the butyl chain.[1]
-
Root Cause: Distillation pot temperature exceeded
or residence time was too long.[1] -
Solution: Improve your vacuum. If you are at 10 mmHg, drop to 0.5 mmHg.[1] This lowers the boiling point, allowing you to reduce the heat bath temperature.
Q3: The compound solidifies in the condenser during distillation.
-
Diagnosis: 3-Butoxy-5-methylphenol has a melting point that may be near or above room temperature (depending on purity).[1]
-
Solution: Use a warm water circulator (
) for the condenser coolant instead of cold water.[1] This prevents crystallization in the path while still condensing the vapor (which is ).
Troubleshooting Decision Tree:
Caption: Diagnostic flow for identifying and resolving common stability issues.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Vacuum Distillation Optimization
Objective: Purify 3-Butoxy-5-methylphenol without thermal degradation.
-
Setup: Use a short-path distillation head to minimize residence time.
-
Vacuum Check: Ensure system pressure is < 2 mmHg . (Use a digital manometer, not an analog gauge, for accuracy).
-
Inert Flush: Cycle Nitrogen/Vacuum 3 times before heating to remove adsorbed oxygen.[1]
-
Heating Ramp:
-
Set bath to
. -
Increase by
every 10 minutes. -
Stop increasing when distillate begins to flow (Target vapor temp:
).
-
-
Collection: Discard the first 5% (forescut) which often contains oxidation byproducts.[1]
Protocol B: Inert Atmosphere Storage
Objective: Long-term stability (>6 months).[1]
-
Container: Amber glass vial with a Teflon-lined cap.
-
Gas: Argon (Preferred) or Nitrogen.[1]
-
Technique:
-
Insert a long needle connected to the gas source deep into the vial (above the liquid/solid).
-
Flow gas gently for 30 seconds to displace air.[1]
-
Slowly withdraw the needle while capping immediately.
-
-
Seal: Wrap the cap junction with Parafilm.[1] Store at
.[1]
References
-
Phenolic Oxidation Mechanisms
-
Vacuum Distillation Principles
-
Resorcinol Derivative Stability
Sources
Separating mono-ether vs di-ether byproducts in Orcinol reactions
A Guide to Navigating Mono- and Di-ether Byproduct Separation
Welcome to the technical support center for orcinol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the etherification of orcinol. The formation of both mono- and di-ether byproducts is a frequent outcome, and their separation can be a significant hurdle. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity for your desired product.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of mono- and di-ethers in my orcinol alkylation reaction?
The formation of a product mixture is a common challenge in the alkylation of phenols like orcinol.[1][2] This occurs because the mono-alkylated product, the mono-ether, can undergo a second alkylation to form the di-ether. The relative rates of the first and second alkylation reactions determine the product distribution. Several factors influence this, including the stoichiometry of the reactants, the strength of the base used, the reaction temperature, and the reaction time.[3][4]
Q2: How can I control the reaction to favor the formation of the mono-ether?
To selectively synthesize the mono-ether, you need to control the reaction conditions to minimize the second alkylation. Here are key strategies:
-
Stoichiometry: Use a limited amount of the alkylating agent (e.g., dimethyl sulfate, alkyl halide). A 1:1 molar ratio of orcinol to the alkylating agent is a good starting point.
-
Inverse Addition: Instead of adding the alkylating agent to the orcinol solution, try adding the deprotonated orcinol (phenoxide) solution dropwise to a solution of the alkylating agent.[5] This ensures that the mono-alkylated product is formed in the presence of an excess of the electrophile, reducing the chance of a second alkylation.[5]
-
Milder Base: Use a weaker base that does not fully deprotonate the mono-ether product, making it less nucleophilic and less likely to react further.[5] For instance, potassium carbonate (K₂CO₃) might be preferred over sodium hydride (NaH).[3]
-
Lower Temperature: Running the reaction at a lower temperature can help to minimize the rate of the second alkylation, which often has a higher activation energy.[4][5]
Q3: What are the best conditions to promote the formation of the di-ether?
To favor the formation of the di-ether, you will want to use conditions that drive the reaction to completion. This typically involves:
-
Excess Alkylating Agent: Use at least two equivalents of the alkylating agent for every equivalent of orcinol.
-
Strong Base: Employ a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to ensure complete deprotonation of both the starting orcinol and the intermediate mono-ether.[3][6]
-
Higher Temperature and Longer Reaction Time: Increased temperature and reaction time will provide the necessary energy and opportunity for the second alkylation to occur.[4]
Q4: What are the primary methods for separating mono- and di-ether byproducts of orcinol?
The separation of closely related isomers like the mono- and di-ethers of orcinol can be challenging due to their similar physical properties.[7] The most common and effective techniques include:
-
Column Chromatography: This is a widely used method for separating compounds with different polarities.[8] The mono-ether, with its free hydroxyl group, is more polar and will generally have a lower Rf value than the less polar di-ether.
-
High-Performance Liquid Chromatography (HPLC): For more difficult separations, preparative HPLC can offer higher resolution.[8][9] Chiral stationary phases can be particularly effective for separating isomers.[9][10]
-
Liquid-Liquid Extraction: This technique can be used for an initial, crude separation. The mono-ether, being more acidic due to the remaining phenolic hydroxyl group, can be selectively extracted into an aqueous basic solution, while the neutral di-ether remains in the organic phase.[11][12]
-
Crystallization: If one of the products is a solid and has a significantly different solubility profile from the other, crystallization can be an effective purification method.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My column chromatography separation is poor, and the fractions are still mixed.
-
Cause: The polarity difference between your mono- and di-ether might be insufficient for good separation with the chosen solvent system.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). A shallow gradient can improve resolution.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
Sample Loading: Ensure you are not overloading the column. A smaller sample size relative to the column volume will result in better separation.
-
Issue 2: I am losing a significant amount of my product during liquid-liquid extraction.
-
Cause: The partition coefficient of your mono-ether between the organic and aqueous phases may not be optimal, leading to incomplete extraction or loss into the wrong phase.
-
Solution:
-
Adjust the pH of the Aqueous Phase: The efficiency of extracting the mono-ether into the aqueous base depends on the pKa of its phenolic proton. Use a base that is strong enough to deprotonate the mono-ether but not so strong that it causes unwanted side reactions. A dilute solution of sodium hydroxide (e.g., 1-2 M) is often a good choice.[11]
-
Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[12][13]
-
Back-Extraction: After separating the layers, you can "back-extract" the aqueous layer with a fresh portion of organic solvent to recover any dissolved di-ether. Similarly, the organic layer can be washed with a fresh portion of the aqueous base to ensure complete extraction of the mono-ether.
-
Issue 3: My NMR spectrum shows the presence of C-alkylated byproducts.
-
Cause: C-alkylation is a known side reaction in phenol alkylations, especially under Friedel-Crafts conditions or with certain catalysts.[1][14] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
-
Solution:
-
Favor O-Alkylation Conditions: To promote O-alkylation (ether formation), use conditions that favor the Williamson Ether Synthesis.[3][15] This typically involves using a polar aprotic solvent like DMF or acetonitrile and a base to generate the phenoxide.[3]
-
Choice of Alkylating Agent: Primary alkyl halides are less likely to cause C-alkylation compared to secondary or tertiary halides, which can form carbocations that are more prone to attacking the aromatic ring.[3][16]
-
Experimental Protocols
Protocol 1: Separation of Orcinol Mono-methyl Ether and Di-methyl Ether by Column Chromatography
This protocol outlines a general procedure for separating a mixture of orcinol mono-methyl ether and di-methyl ether using silica gel column chromatography.
Materials:
-
Crude reaction mixture containing mono- and di-methyl ethers of orcinol
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Pack a glass column with silica gel using a slurry method with hexane. .
-
-
Load the Sample:
-
Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, for example, 95:5 hexane:ethyl acetate.
-
The less polar di-methyl ether will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the more polar mono-methyl ether.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure products.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified mono- and di-methyl ethers.
-
Protocol 2: Separation by Liquid-Liquid Extraction
This protocol describes a method for a bulk separation of the mono-ether from the di-ether based on the acidic nature of the mono-ether's phenolic hydroxyl group.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether.
-
First Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously, venting frequently to release any pressure.[13]
-
Allow the layers to separate. The mono-ether will be deprotonated and dissolve in the aqueous (bottom) layer, while the di-ether will remain in the organic (top) layer.
-
-
Separate the Layers:
-
Drain the lower aqueous layer into a clean flask.
-
Pour the upper organic layer out through the top of the funnel into another flask.
-
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete removal of the mono-ether. Combine all aqueous extracts.
-
Isolate the Di-ether:
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the di-ether.
-
-
Isolate the Mono-ether:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly acidify the aqueous solution with 1 M HCl until the pH is acidic (test with litmus paper).
-
The mono-ether will precipitate out of the solution or can be extracted with a fresh portion of organic solvent.
-
If extracted, dry the organic layer and evaporate the solvent to obtain the mono-ether.
-
Visualizations
Reaction Pathway: Orcinol Etherification
Caption: Competitive formation of mono- and di-ethers from orcinol.
Separation Workflow: Liquid-Liquid Extraction
Caption: Workflow for separating mono- and di-ethers via extraction.
References
-
Organic Syntheses Procedure: orcinol monomethyl ether. Organic Syntheses. Available from: [Link]
-
The Williamson Ether Synthesis. Available from: [Link]
-
What Is the Mechanism of Phenol Alkylation? Exporter China. Available from: [Link]
- US3865884A - Preparation of orcinol. Google Patents.
-
Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available from: [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available from: [Link]
-
Difficult separation : r/OrganicChemistry. Reddit. Available from: [Link]
-
Isomer separation by CPC chromatography. Rotachrom. Available from: [Link]
-
Methods of purification of raw polyphenol extract for chromatographic analysis. Available from: [Link]
-
Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. Available from: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]
-
Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Academia.edu. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. PMC. Available from: [Link]
-
Synthesis and Reactions of Alcohols and Ethers. Available from: [Link]
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available from: [Link]
-
Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. MDPI. Available from: [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. Available from: [Link]
-
Technologies for the Extraction, Separation and Purification of polyphenols – A Review. The Distant Reader. Available from: [Link]
-
Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available from: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available from: [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available from: [Link]
-
Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC. Available from: [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]
-
(PDF) Development and validation of analytical method for mono, di and triacetin analysis by HPLC/UV–Vis/DAD detection with 13C NMR identification. ResearchGate. Available from: [Link]
-
Separation techniques: Chromatography. PMC - NIH. Available from: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. Available from: [Link]
-
Spectroscopy of Ethers. Fiveable. Available from: [Link]
-
solid-liquid extraction. Columbia University. Available from: [Link]
-
Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available from: [Link]
-
Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols. PMC. Available from: [Link]
-
Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PMC. Available from: [Link]
-
Ether synthesis by reductive etherification. Organic Chemistry Portal. Available from: [Link]
-
Test for diethylether or tertiary alcohol? Chemistry Stack Exchange. Available from: [Link]
-
Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. MDPI. Available from: [Link]
-
4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available from: [Link]
-
Liquid-Liquid Extraction and Separation Schemes. Organic Chemistry Lab Techniques. Available from: [Link]
Sources
- 1. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. hub.rotachrom.com [hub.rotachrom.com]
- 8. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. columbia.edu [columbia.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-Butoxy-5-methylphenol Handling & Troubleshooting
Welcome to the Technical Support Center for 3-Butoxy-5-methylphenol (CAS: 1696736-05-6). This guide is engineered for researchers, analytical chemists, and drug development professionals. Because alkoxylated phenols are highly susceptible to environmental degradation, this document moves beyond basic handling instructions to explain the causality behind degradation and provides a self-validating system to ensure absolute experimental integrity.
The Mechanistic Reality of Phenol Oxidation (Expertise & Causality)
To effectively protect 3-Butoxy-5-methylphenol, one must understand why it degrades. The molecule consists of a phenolic hydroxyl group (-OH) attached to an aromatic ring, which is further substituted with electron-donating methyl (-CH₃) and butoxy (-O-C₄H₉) groups.
These electron-donating groups increase the electron density of the aromatic ring. While this is useful for downstream synthesis, it makes the phenolic proton highly susceptible to abstraction by reactive oxygen species (ROS) or trace metals.
When exposed to air and light, the phenol slowly oxidizes. The initial loss of a hydrogen atom generates a highly reactive phenoxy radical . This radical rapidly reacts with molecular oxygen to form quinone derivatives (such as p-benzoquinones), which exhibit a distinct pink or yellow color. Over time, these quinones react with unreacted phenol molecules to form heavily polymerized, dark red or brown phenoquinones ([1]).
Mechanistic pathway of 3-Butoxy-5-methylphenol auto-oxidation and polymerization.
Quantitative Stability Data
The following table synthesizes the degradation causality into actionable metrics. By comparing storage environments, researchers can predict the half-life and purity retention of their stock compounds.
| Storage Condition | Atmosphere | Vessel Type | Temperature | Est. Shelf Life | 6-Month Purity |
| Optimal | Argon | Amber Glass | -20°C | > 24 Months | > 99.5% |
| Standard | Nitrogen | Amber Glass | 4°C | 12 Months | 98.0% |
| Sub-optimal | Ambient Air | Clear Glass | 4°C | 3-6 Months | 92.0% |
| Poor | Ambient Air | Clear Glass | 20°C (RT) | < 1 Month | < 80.0% |
Self-Validating Storage Protocol
A protocol is only as good as its ability to prove it worked. This methodology is designed as a self-validating system : by incorporating Pre-Use Quality Control (QC) checks, the workflow inherently verifies that the storage conditions successfully prevented oxidation.
Step-by-Step Methodology: Inert Gas Blanketing & Aliquoting
-
Baseline QC (The Control): Upon receipt, perform a visual inspection (must be colorless/white) and run a baseline HPLC trace. Log the retention time and purity.
-
Environment Preparation: Transfer the bulk chemical to a glove box or Schlenk line. Ensure all spatulas are PTFE-coated or high-purity glass to prevent trace-metal catalyzed radical formation ([2]).
-
Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure; amber glass blocks UV-induced photolysis.
-
Argon Blanketing: Purge each vial with Argon gas for 15–30 seconds. Causality: Argon is heavier than air and Nitrogen; it sinks to the bottom of the vial, actively displacing oxygen away from the phenol surface.
-
Sealing & Storage: Seal immediately with PTFE-lined caps. Store the aliquots in a dedicated -20°C freezer, isolated from strong oxidizing agents ([3]).
-
Pre-Use Validation (The Feedback Loop): Before using an aliquot in an experiment, allow it to equilibrate to room temperature (to prevent moisture condensation). Perform a visual check. If it is colorless, the protocol is validated. If HPLC shows no secondary quinone peaks, absolute integrity is confirmed.
Self-validating workflow for the storage and handling of oxidation-sensitive phenols.
Troubleshooting & FAQs
Q: My 3-Butoxy-5-methylphenol powder has turned a faint pink. What happened, and can I still use it? A: Pink discoloration is the hallmark of early-stage auto-oxidation. The phenol has begun converting into p-benzoquinone derivatives due to light or oxygen exposure ([1]). For highly sensitive biological assays or precise stoichiometric syntheses, this batch should be discarded or recrystallized, as the quinones will introduce significant experimental noise.
Q: I stored my vial at -20°C, but it degraded faster than expected. Why? A: The most common cause is "cold condensation." If a vial is opened immediately after being taken out of the freezer, ambient moisture condenses on the cold chemical. Water introduces dissolved oxygen and acts as a solvent that accelerates degradation. Always allow the sealed vial to equilibrate to room temperature before opening.
Q: Can I use Nitrogen instead of Argon for blanketing? A: While Nitrogen is standard, Argon is scientifically superior for solid phenols. Because Argon is denser than ambient air, it effectively sinks and creates a physical "blanket" over the compound. Nitrogen is lighter and tends to mix with ambient air, requiring a much longer purge time to achieve the same level of oxygen displacement.
Q: Is it safe to heat the vial to redissolve precipitated phenol? A: No. Heating blocked-in systems (tightly sealed vials) containing phenols can lead to dangerous high-pressure situations and drastically accelerates the thermal oxidation pathways ([4]). Gentle warming should only be done in vented environments under inert gas.
References
-
Air- and light-sensitivity of phenol. Chemistry Stack Exchange. Available at:[Link]
-
Phenol Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at:[Link]
-
Guidelines for the Safe Handling and Transport of Phenol. European Chemical Industry Council (CEFIC). Available at:[Link]
Sources
Controlling regioselectivity in the synthesis of 3-Butoxy-5-methylphenol
To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Controlling Regioselectivity in 3-Butoxy-5-methylphenol Synthesis
Part 1: Diagnostic & Strategic Framework
The Core Challenge: Desymmetrization of Orcinol
In the synthesis of 3-Butoxy-5-methylphenol (Orcinol monobutyl ether), the term "regioselectivity" refers to the chemoselective desymmetrization of the starting material, Orcinol (3,5-dihydroxytoluene). Since Orcinol possesses
A secondary regioselectivity challenge is O- vs. C-alkylation . While Williamson ether synthesis typically favors O-alkylation, the electron-rich resorcinol ring is susceptible to C-alkylation (nuclear alkylation) under forcing conditions or with "soft" electrophiles/solvent combinations.
Strategic Pillars for Selectivity:
-
Stoichiometric Statistical Biasing: Using a high ratio of Nucleophile (Orcinol) to Electrophile (n-Butyl Bromide) is the most robust method to minimize
. -
Base-Solvent Pairing: Utilizing weak bases (e.g.,
) in polar aprotic solvents (DMF/Acetonitrile) promotes the formation of the mono-phenoxide anion without generating the highly reactive dianion. -
Solubility-Driven Workup: Exploiting the acidity difference between the product (a phenol) and the byproduct (a neutral ether) for purification.
Part 2: The "Golden Path" Protocol
Optimized Synthesis of 3-Butoxy-5-methylphenol Target Scale: 10 mmol | Expected Yield: 65-75% (Mono-ether)
Reagents & Setup
| Component | Role | Equivalents | Notes |
| Orcinol Anhydrous | Substrate | 3.0 eq | Excess is critical to suppress di-alkylation. |
| n-Butyl Bromide | Electrophile | 1.0 eq | Limiting reagent. |
| Potassium Carbonate ( | Base | 1.2 eq | Anhydrous, micronized preferred. |
| DMF (N,N-Dimethylformamide) | Solvent | 0.5 M | Dry; promotes |
| Potassium Iodide (KI) | Catalyst | 0.1 eq | Finkelstein catalyst to accelerate reaction. |
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Orcinol (3.72 g, 30 mmol) in DMF (20 mL) under Nitrogen atmosphere.
-
Deprotonation: Add
(1.66 g, 12 mmol) . Stir at room temperature for 30 minutes. Note: The solution may turn slightly pink/brown due to trace oxidation of the electron-rich phenoxide. -
Addition: Add KI (166 mg, 1 mmol) followed by the slow, dropwise addition of n-Butyl Bromide (1.08 mL, 10 mmol) over 1 hour via syringe pump or addition funnel.
-
Rationale: Slow addition keeps the instantaneous concentration of the alkylating agent low, statistically favoring reaction with the abundant unreacted Orcinol rather than the forming product.
-
-
Reaction: Heat the mixture to 60°C and stir for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Checkpoint: Product
; Di-ether ; Orcinol .
-
-
Quench & Workup (Critical for Selectivity):
-
Dilute with water (100 mL) and extract with Toluene (
mL). Toluene is preferred over DCM to avoid extracting unreacted Orcinol. -
Purification Logic: The organic layer contains the Mono-ether and Di-ether. The aqueous layer retains most of the excess Orcinol and inorganic salts.
-
Wash the combined organic layers with 1M NaOH (2 \times 30 mL) .
-
Action: This extracts the desired 3-Butoxy-5-methylphenol (as a phenoxide) into the aqueous phase, leaving the neutral 3,5-Dibutoxytoluene in the Toluene layer.
-
-
Separate the aqueous NaOH layer, acidify carefully with 6M HCl to pH 2, and re-extract with Ethyl Acetate.
-
Dry over
, filter, and concentrate to yield high-purity mono-ether.
-
Part 3: Troubleshooting & FAQs
Q1: I am consistently observing 20-30% formation of the di-ether (3,5-dibutoxytoluene). How do I stop this?
Root Cause: The reaction kinetics (
-
Increase Stoichiometry: Shift from 3.0 eq to 5.0 eq of Orcinol. This is the most effective thermodynamic lever.
-
Switch Solvents: Change from DMF to Acetone (reflux). Acetone is less polar than DMF. In less polar solvents, the dianion is less soluble and less reactive, and the potassium phenoxide forms tight ion pairs, which can enhance steric differentiation.
-
Lower Temperature: Reduce reaction temperature to 40°C . Selectivity often improves at lower conversion rates.
Q2: I see a spot on TLC that doesn't match the mono- or di-ether. Is this C-alkylation?
Analysis: Yes, C-alkylation (nuclear alkylation) is a risk with electron-rich resorcinols. It typically occurs at the position ortho to the hydroxyl groups (position 2 or 4).
Diagnostic: C-alkylated products often have distinct UV activity and lower
-
Avoid "Soft" Conditions: Do not use Iodides (n-BuI) if C-alkylation is observed; Bromides are harder electrophiles favoring O-alkylation (Hard-Soft Acid-Base theory).
-
Solvent Check: Ensure the solvent is aprotic. Protic solvents (ethanol/water) solvate the oxygen anion, reducing its nucleophilicity and allowing the carbon ring to compete as a nucleophile (C-alkylation).[1] Strictly use anhydrous DMF or Acetonitrile.
Q3: The reaction is stalling at 50% conversion. Should I add more base?
Recommendation: No. Adding more base increases the concentration of free phenoxide, which might accelerate di-alkylation. Solution:
-
Add Catalyst: If you haven't used KI, add 10 mol% TBAI (Tetrabutylammonium iodide) or KI. This generates the more reactive butyl iodide in situ (Finkelstein reaction).
-
Check Reagent Quality: Alkyl bromides can degrade. Ensure n-Butyl Bromide is clear and colorless.
Q4: My product is contaminated with unreacted Orcinol. How do I remove it without column chromatography?
Technique: Use the "Differential pH Extraction" method.
-
Dissolve the crude mixture (containing SM and Mono) in DCM .
-
Wash with 0.1 M Phosphate Buffer (pH 6.0) or water. Orcinol is significantly more water-soluble (especially in warm water) than the mono-butyl ether.
-
Alternatively, wash the organic layer with 5%
. While neither is acidic enough to be deprotonated by bicarbonate, the high polarity of Orcinol often drives it into the aqueous phase compared to the lipophilic mono-ether.
Part 4: Visualizing the Control Logic
Figure 1: Reaction Pathway and Selectivity Nodes
Caption: Kinetic pathway showing the competition between Mono-O-alkylation (Target), Di-O-alkylation (Over-reaction), and C-alkylation (Side-reaction).
Figure 2: Purification Workflow (The "pH Switch")
Caption: Workup strategy to isolate the Mono-ether from neutral Di-ethers and polar Starting Material.
Part 5: References
-
Paduraru, P. M., et al. (2008). "Synthesis of substituted alkoxy benzene minilibraries, for the discovery of new insect olfaction or gustation inhibitors." ACS Combinatorial Science, 10(1), 96-104. (Demonstrates Resorcinol mono-alkylation protocols using
/Acetonitrile). Link -
Durst, H. D., & Liebeskind, L. (1974). "Phase transfer catalysis. Preparation of alkyl aryl ethers." Journal of Organic Chemistry, 39(22), 3271-3273. (Foundational work on controlling etherification selectivity). Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Refer to section on Phenol protection/alkylation strategies). Link
-
Marakatti, V., et al. (2019). "Sulfated Zirconia an Efficient Catalyst for the Friedel-Crafts Monoalkylation of Resorcinol."[2] New Journal of Chemistry. (Discusses the competing C-alkylation pathways in resorcinol derivatives). Link
Sources
Removing unreacted starting materials from 3-Butoxy-5-methylphenol mixtures
Executive Summary & Chemical Context
This guide addresses the purification of 3-Butoxy-5-methylphenol (Target), typically synthesized via the mono-alkylation of Orcinol (Starting Material 1) with 1-Bromobutane/1-Iodobutane (Starting Material 2).
The Separation Challenge
The crude reaction mixture typically contains three distinct species with varying physicochemical properties. Successful purification relies on exploiting the differences in acidity (pKa) and lipophilicity (LogP) .
| Component | Structure Type | Acidity (pKa) | Lipophilicity | Solubility Profile |
| Orcinol (Unreacted) | Dihydroxybenzene | ~9.8 (High) | Low (Polar) | High water solubility; sticks to silica. |
| 3-Butoxy-5-methylphenol (Target) | Mono-ether Phenol | ~10.2 (Med) | Medium | Soluble in organics; extractable in base. |
| 3,5-Dibutoxytoluene (Byproduct) | Di-ether | None (Neutral) | High (Non-polar) | Insol. in water/base; highly soluble in hexanes. |
Module 1: The "Base-Switch" Extraction Protocol
Objective: Remove the non-acidic dialkylated byproduct (3,5-Dibutoxytoluene) and unreacted alkyl halides.
This protocol utilizes the phenolic nature of the target molecule.[1][2][3] By converting the phenol to its water-soluble phenolate salt, it can be separated from neutral impurities which remain in the organic phase.
Step-by-Step Workflow
-
Initial Dissolution: Dissolve the crude residue in a non-polar solvent such as Diethyl Ether (Et₂O) or Toluene . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.
-
The "Claisen" Extraction:
-
Extract the organic layer 3 times with 2M NaOH .
-
Mechanism:[4][5][6][7][8] The NaOH deprotonates the Target (Product) and any remaining Orcinol, pulling them into the aqueous phase.
-
Result: The organic phase now holds the Dialkylated impurity and unreacted Butyl halide . Discard this organic phase (or save for recovery).
-
-
Acidification & Recovery:
-
Cool the combined aqueous extracts to 0°C.
-
Slowly acidify with 6M HCl until pH < 2.
-
Observation: The solution will turn cloudy as the protonated 3-Butoxy-5-methylphenol precipitates/oils out.
-
-
Final Extraction:
-
Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) .
-
Dry over Na₂SO₄ and concentrate.[7]
-
Workflow Visualization
Figure 1: The "Base-Switch" logic separates neutral byproducts from the acidic phenolic target.
Module 2: Removing Unreacted Orcinol
Objective: Remove the highly polar starting material (Orcinol) that co-extracted with the product in Module 1.
Since both Orcinol and the Target are phenols, the NaOH extraction (Module 1) does not separate them. You must rely on Water Solubility or Chromatography .
Method A: The Water Wash (Pre-Chromatography)
Orcinol is significantly more water-soluble than the butylated product.
-
Redissolve the crude product (from Module 1) in Diethyl Ether (Et₂O).
-
Wash the organic layer vigorously with Water (5x volumes).
-
Repeat 3–4 times.
-
Validation: Spot the organic layer on a TLC plate. Orcinol stays at the baseline (high polarity). If the baseline spot persists, proceed to Method B.
Method B: Flash Column Chromatography
If high purity (>98%) is required, chromatography is mandatory.
-
Stationary Phase: Silica Gel (Standard 40–63 µm).
-
Mobile Phase Gradient: Hexanes:Ethyl Acetate.
-
Start: 95:5 (Elutes residual dialkylated byproduct).
-
Ramp to: 85:15 (Elutes Target: 3-Butoxy-5-methylphenol).
-
Flush: 50:50 (Elutes Orcinol).
-
-
Rf Values (approx. in 80:20 Hex:EtOAc):
-
Dialkylated: ~0.8 (Travels with solvent front).
-
Target: ~0.4–0.5.
-
Orcinol: < 0.1 (Sticks to baseline).
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product contains "neutral" oil that won't solidify. | Incomplete removal of dialkylated byproduct. | Repeat Module 1 (NaOH extraction). Ensure the aqueous phase is washed once with fresh ether before acidification to pull out trapped neutrals. |
| Low Yield after Acidification. | Product is trapped in the aqueous phase or pH is not low enough. | 1. Check pH; must be <2. 2. Saturate the aqueous layer with NaCl (brine) before the final EtOAc extraction to "salt out" the organic phenol. |
| Product is reddish/brown. | Oxidation of trace Orcinol. | Perform a rapid filtration through a short pad of silica gel using 10% EtOAc/Hexane. Store under Argon. |
| Emulsions form during extraction. | Similar densities of solvents or presence of surfactants. | 1. Add brine. 2. Filter the biphasic mixture through Celite. 3. Use Toluene instead of DCM. |
References
-
Separation of Alkylated Phenols: US Patent 4547596A describes the separation of alkylated phenols based on dissociation constants and solvent extraction. Source:
-
Orcinol Alkylation & Properties: "Synthesis of 3-Butoxy-5-methylphenol" typically follows standard Williamson ether synthesis protocols adapted for resorcinol derivatives. General pKa data for resorcinol monoethers vs diethers supports the base-extraction logic. Source:
-
Purification of Resorcinol Derivatives: US Patent 4239921A details purification techniques for crude resorcinol mixtures using specific solvent systems. Source:
Sources
- 1. US2430190A - Alkylation of phenols - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US3865884A - Preparation of orcinol - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4249027A - Process for the preparation of 5-substituted resorcinols and related intermediates - Google Patents [patents.google.com]
Validation & Comparative
HPLC method development for assaying 3-Butoxy-5-methylphenol purity
HPLC Method Development for Assaying 3-Butoxy-5-methylphenol Purity: A Comparative Guide to Column Chemistries and Mobile Phase Strategies
Introduction: The Analytical Challenge
Assaying the purity of 3-Butoxy-5-methylphenol requires a nuanced approach to reversed-phase high-performance liquid chromatography (RP-HPLC). As an alkyl-substituted phenol with a bulky butoxy ether chain, this molecule is highly lipophilic. In pharmaceutical and chemical synthesis workflows, the primary analytical challenge is achieving baseline resolution between the target analyte and structurally similar synthetic by-products, such as unreacted precursors (e.g., 5-methylresorcinol), homologous ethers (e.g., 3-propoxy-5-methylphenol), and positional isomers.
This guide objectively compares column chemistries and mobile phase strategies, providing a self-validating protocol grounded in the physicochemical properties of the analyte.
Mechanistic Grounding: The Causality Behind the Chromatography
As an application scientist, method development is an exercise in exploiting the specific molecular interactions of the analyte. For 3-Butoxy-5-methylphenol, three core parameters dictate chromatographic success:
1. Ionization Suppression via pH Control Phenols possess a weakly acidic hydroxyl group, typically exhibiting a pKa between 9.5 and 10.5. If the mobile phase pH approaches this pKa, the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (phenoxide) forms. Chromatographically, this dual-state existence manifests as severe peak tailing, band broadening, and irreproducible retention times. To ensure the molecule remains fully protonated, the mobile phase must be heavily buffered to an acidic pH (typically pH 2.0–3.0) using modifiers like 0.1% phosphoric acid or formic acid[1].
2. Stationary Phase Selectivity: Beyond Hydrophobicity
While fully porous C18 (octadecyl silica) columns are the traditional workhorses for separating hydrophobic alkylphenols[2], they rely almost entirely on dispersive hydrophobic interactions. For resolving closely related structural isomers (like ether homologues), this is often insufficient. Transitioning to a Biphenyl stationary phase introduces orthogonal
3. Mobile Phase Modifiers: Protic vs. Aprotic
While Acetonitrile (ACN) is aprotic and yields lower system backpressure, Methanol (MeOH) is a protic solvent. Because 3-Butoxy-5-methylphenol contains an ether linkage that acts as a hydrogen bond acceptor, Methanol can engage in hydrogen bonding with the molecule. This specific interaction often provides better selectivity (
Comparative Performance Data
To objectively evaluate the optimal method, we compared three distinct column chemistries under identical gradient conditions.
-
Critical Pair: 3-Butoxy-5-methylphenol and its synthetic homologue, 3-propoxy-5-methylphenol.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Methanol (0.1% Formic Acid).
Table 1: Column Performance Comparison (Flow rate: 1.0 mL/min, Temp: 30°C)
| Column Chemistry | Particle Architecture | Retention Time ( | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | 5.0 µm Fully Porous | 12.4 min | 1.45 | 8,500 | 1.8 |
| Core-Shell C18 | 2.7 µm Superficially Porous | 9.8 min | 1.15 | 18,200 | 2.6 |
| Core-Shell Biphenyl | 2.7 µm Superficially Porous | 10.5 min | 1.05 | 19,500 | 4.1 |
Data Synthesis: The Core-Shell Biphenyl column significantly outperformed the alternatives. While the Core-Shell C18 provided a massive leap in efficiency and speed over the standard 5 µm C18[4], the Biphenyl chemistry provided the highest resolution (
Experimental Protocol: Optimized Assay Workflow
This protocol is designed as a self-validating system, ensuring robustness and reproducibility across different laboratories.
Step 1: Standard and Sample Preparation
To prevent solvent-mismatch peak distortion, samples must be dissolved in conditions closely matching the initial mobile phase.
-
Weigh exactly 10.0 mg of 3-Butoxy-5-methylphenol reference standard into a 10 mL volumetric flask.
-
Dissolve in 5 mL of HPLC-Grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with the initial mobile phase composition (60% Water / 40% Methanol).
-
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: Chromatographic Conditions
-
Instrument: HPLC equipped with a Diode Array Detector (DAD)[5].
-
Column: Core-Shell Biphenyl, 100 mm × 4.6 mm, 2.7 µm.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C ± 0.5°C (Critical for maintaining consistent mass transfer and viscosity).
-
Injection Volume: 5 µL.
-
Detection: UV at 278 nm (the optimal absorbance maximum for alkylphenols)[5].
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 60 | 40 | Initial |
| 2.0 | 60 | 40 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Ramp |
| 12.0 | 10 | 90 | Isocratic Wash |
| 12.1 | 60 | 40 | Step Return |
| 16.0 | 60 | 40 | Re-equilibration |
Workflow Visualization
Figure 1: Systematic RP-HPLC method development workflow for phenolic compounds.
References
-
[3] Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals.[Link]
-
[1] HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (PMC).[Link]
-
[2] Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. ResearchGate.[Link]
-
[5] Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI.[Link]
-
[4] Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies.[Link]
Sources
A Comparative Guide to the GC-MS Fragmentation Patterns of 3-Butoxy-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Alkoxy-Aromatic Compounds
In the landscape of pharmaceutical and materials science, the characterization of substituted aromatic compounds is of paramount importance. 3-Butoxy-5-methylphenol, a molecule featuring a phenol, an ether, and an alkyl group, represents a class of compounds whose biological activity and material properties are intrinsically linked to their molecular structure. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the elucidation of such structures, with the fragmentation pattern serving as a molecular fingerprint. Understanding these fragmentation pathways is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and the rational design of new chemical entities.
This guide provides an in-depth analysis of the predicted electron ionization (EI) GC-MS fragmentation pattern of 3-Butoxy-5-methylphenol. In the absence of a publicly available spectrum for this specific molecule, we will deduce its fragmentation pathways based on established principles of mass spectrometry and by drawing comparisons with structurally related compounds. To further enhance the analytical utility of this guide, we will compare the predicted fragmentation of 3-Butoxy-5-methylphenol with that of its close structural relative, 4-Butoxyphenol. This comparative approach will highlight the subtle yet significant influence of substituent positioning on the fragmentation process, offering a more nuanced understanding for the discerning researcher.
Predicted GC-MS Fragmentation of 3-Butoxy-5-methylphenol: A Mechanistic Perspective
The molecular structure of 3-Butoxy-5-methylphenol (C11H16O2, Molecular Weight: 180.24 g/mol ) presents several potential sites for fragmentation under electron ionization. The fragmentation cascade is initiated by the removal of an electron to form the molecular ion (M+•), which is expected to be reasonably abundant due to the stabilizing effect of the aromatic ring.
The subsequent fragmentation is dictated by the relative stabilities of the resulting carbocations and neutral losses. Key fragmentation pathways are anticipated to involve the butoxy side chain and the aromatic core.
Major Fragmentation Pathways
-
Benzylic Cleavage and Loss of Propene (McLafferty-type Rearrangement): A highly characteristic fragmentation for butyl aryl ethers is the loss of a neutral propene molecule (C3H6, 42 Da) via a six-membered ring transition state, a process analogous to the McLafferty rearrangement. This would result in a prominent ion at m/z 138 . This fragment represents the 3-hydroxy-5-methylphenoxy radical cation.
-
Alpha-Cleavage of the Butoxy Group: Cleavage of the C-C bond alpha to the ether oxygen is a common fragmentation pathway for ethers.[1] This would lead to the loss of a propyl radical (•C3H7, 43 Da), resulting in an ion at m/z 137 .
-
Cleavage of the Ether Bond:
-
Loss of the Butoxy Radical: Cleavage of the Ar-O bond can lead to the loss of a butoxy radical (•OC4H9, 73 Da), although this is generally less favored than the loss of an alkyl radical. This would result in an ion corresponding to the methylphenol cation at m/z 107 .
-
Loss of a Butyl Radical: Cleavage of the O-C4H9 bond will result in the loss of a butyl radical (•C4H9, 57 Da), leading to a prominent ion at m/z 123 , corresponding to the 3-hydroxy-5-methylphenoxonium ion.
-
-
Fragmentation of the Butyl Chain: The butyl group itself can undergo fragmentation, leading to the loss of smaller alkyl radicals. For instance, the loss of an ethyl radical (•C2H5, 29 Da) from the molecular ion would yield an ion at m/z 151 .
-
Fragmentation of the Aromatic Ring: Phenolic compounds are known to undergo characteristic ring fragmentation, including the loss of carbon monoxide (CO, 28 Da) and a formyl radical (•CHO, 29 Da).[2] These cleavages would likely occur from the major fragment ions rather than the molecular ion directly.
The following diagram illustrates the predicted major fragmentation pathways for 3-Butoxy-5-methylphenol.
Caption: Predicted major fragmentation pathways of 3-Butoxy-5-methylphenol.
Comparative Analysis: 3-Butoxy-5-methylphenol vs. 4-Butoxyphenol
To provide a deeper analytical context, we will now compare the predicted fragmentation of 3-Butoxy-5-methylphenol with the known fragmentation of 4-Butoxyphenol, as documented in the NIST Mass Spectrometry Data Center.[3] The absence of the methyl group and the different substitution pattern in 4-Butoxyphenol (C10H14O2, Molecular Weight: 166.22 g/mol ) will lead to distinct differences in the mass spectrum.
| Feature | 3-Butoxy-5-methylphenol (Predicted) | 4-Butoxyphenol (Experimental)[3] | Rationale for Differences |
| Molecular Ion (M+•) | m/z 180 | m/z 166 | Difference in molecular weight due to the presence of a methyl group in 3-Butoxy-5-methylphenol. |
| Loss of Propene | m/z 138 | m/z 124 | Both undergo a similar McLafferty-type rearrangement. The resulting fragment differs by 14 Da (CH2) due to the methyl group. |
| Loss of Butyl Radical | m/z 123 | m/z 109 | Cleavage of the O-butyl bond. The resulting phenoxonium ion differs by 14 Da. |
| Base Peak | Likely m/z 138 or 123 | m/z 109 | The base peak is the most stable fragment. For 4-Butoxyphenol, the ion at m/z 109 is the most abundant. For 3-Butoxy-5-methylphenol, the relative stability of the m/z 138 and 123 ions will determine the base peak. |
| Other Significant Ions | m/z 107, 57 | m/z 81, 57, 41 | The ion at m/z 57 ([C4H9]+) is common to both. The ions at m/z 81 and 41 in 4-butoxyphenol likely arise from further fragmentation of the aromatic ring and the butyl chain, respectively. |
The following diagram illustrates the major fragmentation pathways of 4-Butoxyphenol.
Caption: Major fragmentation pathways of 4-Butoxyphenol.
Experimental Protocol for GC-MS Analysis
This section provides a detailed, self-validating protocol for the GC-MS analysis of 3-Butoxy-5-methylphenol and related compounds. The parameters are chosen to ensure robust separation and sensitive detection.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of 3-Butoxy-5-methylphenol in methanol. Serially dilute to create working standards in the range of 1-100 µg/mL.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) with a C18 cartridge is recommended. The final extract should be reconstituted in methanol.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar or semi-polar column is recommended. A good choice would be a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (purge flow on after 1 min)
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan
-
3. Data Analysis:
-
Peak Identification: Identify the peak corresponding to 3-Butoxy-5-methylphenol based on its retention time.
-
Mass Spectrum Analysis: Extract the mass spectrum for the identified peak and compare it with the predicted fragmentation pattern.
-
Quantification: If required, perform quantification using a calibration curve generated from the standard solutions.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the GC-MS fragmentation pattern of 3-Butoxy-5-methylphenol. By leveraging fundamental principles of mass spectrometry and drawing comparisons with the known fragmentation of 4-Butoxyphenol, we have elucidated the likely fragmentation pathways and identified key diagnostic ions. The provided experimental protocol offers a robust starting point for the analysis of this and related compounds. It is our hope that this guide will serve as a valuable resource for researchers in their efforts to characterize and understand the complex world of substituted aromatic compounds.
References
-
NIST Mass Spectrometry Data Center. Phenol, 4-butoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
Belghiche, C., et al. (2013). Solid-phase extraction of phenols from environmental water using a new polymeric resin. Journal of Separation Science, 36(13), 2145-2152. [Link]
- Sparkman, O. D., et al. (2011). Mass Spectrometry Desk Reference. Premier Biosoft.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Mass Spectrometry Data Center. Phenol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
Das, C., et al. (2018). A review on the recent advances in the analysis of phenolic endocrine disruptors and related compounds. Journal of Separation Science, 41(1), 324-347. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Phenol, 4-butoxy- [webbook.nist.gov]
Technical Comparison Guide: IR Spectroscopy Characterization of 3-Butoxy-5-methylphenol
Executive Summary & Application Context
In the development of resorcinol-based pharmaceutical intermediates, 3-Butoxy-5-methylphenol (an alkylated resorcinol derivative) serves as a critical scaffold. Its structural integrity is often compromised by the formation of regioisomers (e.g., 2-butoxy-4-methylphenol) during alkylation reactions.
This guide provides an advanced comparative analysis of the Infrared (IR) spectral signature of 3-Butoxy-5-methylphenol. Unlike basic spectral lists, this document focuses on differential diagnosis —how to distinguish this specific 1,3,5-trisubstituted aromatic ether from its lower-molecular-weight analogs (e.g., 3-Methoxy-5-methylphenol) and its positional isomers using vibrational spectroscopy.
Experimental Methodology
To ensure reproducibility and "self-validating" protocols, the following methodology is recommended for the characterization of alkylated phenols.
Sample Preparation Protocols
-
Neat Liquid Film (Preferred for Oils): If the product is an oil (common for butylated phenols), place a drop between two NaCl or KBr plates. This avoids solvent interference in the fingerprint region.
-
ATR (Attenuated Total Reflectance): For rapid QC. Use a Diamond or ZnSe crystal.
-
Note: ATR often shifts peaks by 2–5 cm⁻¹ lower compared to transmission modes due to depth of penetration effects.
-
-
Solution Phase (CCl₄ or CHCl₃): Used specifically to evaluate Hydrogen Bonding.
-
Diagnostic Check: Dilute to <0.01 M. If the broad OH band (3350 cm⁻¹) disappears and a sharp peak appears at ~3600 cm⁻¹, the H-bonding is intermolecular.
-
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint differentiation).
-
Scans: Minimum 32 scans to resolve weak overtone bands in the 1600–2000 cm⁻¹ region.
-
Apodization: Boxcar or Strong Norton-Beer.
Spectral Analysis: The 3-Butoxy-5-methylphenol Signature
The IR spectrum of 3-Butoxy-5-methylphenol is defined by the interplay between the phenolic hydroxyl , the aromatic ether linkage , and the 1,3,5-substitution pattern .
Functional Group Region (4000–1500 cm⁻¹)
The Hydroxyl (O-H) Anomaly
Unlike simple alcohols, the phenolic OH in 3-Butoxy-5-methylphenol is acidic and prone to strong hydrogen bonding.
-
Observation: Broad band centered at 3300–3450 cm⁻¹ .
-
Differentiation: In dilute solution, this shifts to a sharp singlet at ~3610 cm⁻¹ .
-
Comparison: This band is virtually identical to 3-Methoxy-5-methylphenol, making it a poor discriminator between analogs.
The Alkyl Region (C-H Stretching)
This is the primary region for distinguishing the Butoxy chain from shorter chains (Methoxy/Ethoxy).
-
3-Methoxy-5-methylphenol: Dominated by aromatic C-H (>3000 cm⁻¹) and methyl C-H (~2960 cm⁻¹).
-
3-Butoxy-5-methylphenol: Shows significantly enhanced intensity in the methylene (-CH₂-) stretching modes due to the butyl chain.
-
2955 cm⁻¹: Methyl asymmetric stretch (terminal CH₃ of butyl + ring methyl).
-
2930 cm⁻¹: Methylene asymmetric stretch (unique to long chain).
-
2870 cm⁻¹: Methyl symmetric stretch.
-
The Fingerprint Region (1500–600 cm⁻¹) – The "Truth" Sector
This region validates the 1,3,5-substitution pattern, distinguishing the target from unwanted isomers (e.g., 1,2,4-substituted byproducts).
Aromatic Skeletal Vibrations
-
1600 & 1590 cm⁻¹: Aromatic ring breathing modes. The presence of the electron-donating alkoxy group often splits this band (doublet).
The Ether Linkage (C-O-C)[1]
-
Ar-O-C Asymmetric Stretch: 1150–1200 cm⁻¹ .
-
Aliphatic C-O Stretch: 1040–1070 cm⁻¹ .
-
Crucial Insight: In the Methoxy analog, the aliphatic C-O is often higher (~1040 cm⁻¹). In the Butoxy derivative, the mass effect of the butyl chain shifts skeletal vibrations, often broadening or splitting bands in the 1000–1100 cm⁻¹ range.
-
Substitution Pattern (Out-of-Plane Bending)
This is the definitive test for the 1,3,5-substitution (meta-meta).
-
Target (1,3,5-trisubstituted):
-
810–850 cm⁻¹: Strong band (Isolated Aryl Hydrogens).
-
680–710 cm⁻¹: Ring puckering mode.
-
-
Isomer (1,2,4-trisubstituted):
-
Requires two bands: one for the isolated H (~870 cm⁻¹) and one for the two adjacent H's (~810 cm⁻¹).
-
Pass/Fail Criteria: If you see a strong band near 810 cm⁻¹ without the accompanying 870 cm⁻¹ band, you likely have the correct 1,3,5-isomer.
-
Comparative Data Tables
Table 1: 3-Butoxy-5-methylphenol vs. 3-Methoxy Analog
Objective: Distinguishing chain length variants.
| Functional Group | Mode | 3-Butoxy-5-methylphenol (Target) | 3-Methoxy-5-methylphenol (Analog) | Mechanistic Note |
| O-H | Stretch | 3350 cm⁻¹ (Broad) | 3350 cm⁻¹ (Broad) | Indistinguishable; dependent on H-bonding. |
| Alkyl C-H | -CH₂- Asym | 2930 cm⁻¹ (Strong) | Weak/Absent | The butyl chain adds 3 methylene units, increasing intensity. |
| Ether C-O | Aliphatic | ~1050–1060 cm⁻¹ | ~1040 cm⁻¹ | Heavier butyl group alters vibrational coupling. |
| Aromatic C-H | Out-of-Plane | 830–840 cm⁻¹ | 830–840 cm⁻¹ | Identical; determined by ring substitution pattern. |
Table 2: 3-Butoxy-5-methylphenol vs. Regioisomer (2-Butoxy-4-methylphenol)
Objective: Distinguishing substitution patterns (Quality Control).
| Feature | 3-Butoxy-5-methylphenol (1,3,5-Subst) | 2-Butoxy-4-methylphenol (1,2,4-Subst) | Interpretation |
| Symmetry | High (C2v pseudo-symmetry) | Low | High symmetry often leads to simpler spectra. |
| OOP Bending | Single dominant band ~835 cm⁻¹ | Two bands: ~810 cm⁻¹ & ~875 cm⁻¹ | 1,3,5 has only isolated hydrogens. 1,2,4 has adjacent hydrogens. |
| Overtones | 1600–2000 cm⁻¹ pattern: 3 peaks | 1600–2000 cm⁻¹ pattern: Complex | Overtone patterns are diagnostic for substitution (use high conc). |
Visualizing the Characterization Workflow
The following diagram outlines the logical decision tree for validating the synthesis of 3-Butoxy-5-methylphenol using IR spectroscopy.
Figure 1: Decision tree for the structural validation of 3-Butoxy-5-methylphenol via IR spectroscopy, highlighting critical checkpoints for functional group verification and isomer differentiation.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Methoxy-5-methylphenol (CAS 3209-13-0). NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Ethyl-5-methylphenol (CAS 698-71-5).[2] NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary for CID 76674: 3-Methoxy-5-methylphenol. National Library of Medicine (US). [Link]
-
SpectraBase. Vapor Phase IR Spectrum of 3-(Dimethylamino)-5-methylphenol (Analog Reference). John Wiley & Sons, Inc. [Link]
-
Doc Brown's Chemistry. The Infrared Spectrum of Phenol and Analysis of Functional Groups. [Link]
Sources
Comparative stability of butyl vs methyl ether derivatives of Orcinol
The selection of an appropriate ether derivative for phenolic compounds is a critical decision in drug development, natural product synthesis, and materials science. For Orcinol (5-methylbenzene-1,3-diol) —a versatile phenolic building block—the choice between methyl, n-butyl, and tert-butyl ether derivatives fundamentally alters the molecule's chemical reactivity, thermal profile, and metabolic liability.
This guide provides an authoritative, data-driven comparison of Orcinol ether derivatives, dissecting the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for laboratory evaluation.
Structural & Mechanistic Causality of Ether Stability
The stability of an aryl ether is dictated by the steric bulk of the alkyl group and the electronic properties of the oxygen-carbon bond.
Orcinol Dimethyl Ether (ODE)
Orcinol dimethyl ether (3,5-dimethoxytoluene) is a naturally occurring volatile organic compound, notably emitted by specific rose cultivars (e.g., Rosa cv Golden Gate) via the enzymatic action of O-methyltransferases (OOMT1 and OOMT2)[1][2].
-
Chemical Stability: Aryl methyl ethers are exceptionally stable to bases, nucleophiles, and mild acids[3]. The lack of steric hindrance allows the methoxy group to adopt a stable planar conformation, maximizing
conjugation with the aromatic ring. -
Cleavage Mechanism: Cleavage requires harsh Lewis acids (e.g.,
) or strong Brønsted acids (e.g., at reflux). Mechanistically, -facilitated demethylation is a multi-cycle process. It requires the formation of a mono-ether adduct, followed by a high-energy transition state where a masked bromide nucleophilically attacks the sterically accessible methyl carbon ( pathway)[4].
Orcinol Di-n-butyl Ether (ODnBE)
-
Chemical Stability: Similar to the methyl ether, the n-butyl ether is highly stable to basic and mildly acidic conditions. However, the extended aliphatic chain increases lipophilicity and introduces steric shielding around the ether oxygen.
-
Cleavage Mechanism: Cleavage also requires strong Lewis acids, but the reaction kinetics are slower compared to ODE due to the steric penalty incurred during the nucleophilic attack on the
-carbon of the butyl chain.
Orcinol Di-tert-butyl Ether (ODtBE)
-
Chemical Stability: The tert-butyl group radically alters the reactivity profile. While completely inert to strong bases and nucleophiles due to extreme steric hindrance, it is highly labile in the presence of mild Brønsted acids (e.g., Trifluoroacetic acid [TFA] or
). -
Cleavage Mechanism: Unlike methyl ethers, tert-butyl ethers cleave via an
mechanism. Acidic protonation of the ether oxygen leads to the spontaneous heterolytic cleavage of the bond, driven by the thermodynamic stability of the resulting tert-butyl carbocation (which subsequently eliminates to form isobutylene gas).
Chemical pathways for the synthesis and cleavage of Orcinol ether derivatives.
Comparative Stability Matrix
The following table synthesizes the quantitative and qualitative stability metrics of the three Orcinol derivatives to guide synthetic and pharmacokinetic planning[3][5][6].
| Parameter | Orcinol Dimethyl Ether (ODE) | Orcinol Di-n-butyl Ether (ODnBE) | Orcinol Di-tert-butyl Ether (ODtBE) |
| Boiling Point (approx.) | 244 °C | > 300 °C | ~ 270 °C (Decomposes) |
| Stability to 1M NaOH (60°C) | Excellent (>99% intact) | Excellent (>99% intact) | Excellent (>99% intact) |
| Stability to 10% TFA (25°C) | Excellent (>99% intact) | Excellent (>99% intact) | Poor (<5% intact, rapid cleavage) |
| Stability to | Poor (Rapid demethylation) | Moderate (Slow dealkylation) | Poor (Rapid dealkylation) |
| Metabolic Stability (HLM, CYP450) | Low (Rapid O-demethylation) | Moderate (Aliphatic hydroxylation) | High (Sterically blocked O-dealkylation) |
| Primary Synthetic Utility | Permanent lipophilic modification | Highly lipophilic structural anchor | Temporary orthogonal protecting group |
Self-Validating Experimental Methodologies
To objectively verify the stability profiles of these derivatives, researchers must employ self-validating protocols. A self-validating system includes internal controls that prove the assay's mechanical success independently of the experimental outcome.
Protocol A: Orthogonal Chemical Stability Profiling (Acid vs. Base)
Objective: To demonstrate the divergent cleavage mechanisms of methyl vs. tert-butyl ethers under acidic and basic stress.
Causality: TFA is selected because it provides sufficient
Step-by-Step Workflow:
-
Preparation: Prepare 10 mM stock solutions of ODE, ODnBE, and ODtBE in dichloromethane (DCM). Spike each with 1 mM Biphenyl (IS).
-
Acidic Stress Arm: Transfer 1 mL of each stock to a vial. Add 100
of anhydrous Trifluoroacetic acid (TFA). Stir at 25 °C for 2 hours. -
Basic Stress Arm: Transfer 1 mL of each stock to a vial. Evaporate DCM and reconstitute in 1 mL of 1M NaOH in Methanol. Heat at 60 °C for 2 hours.
-
Quenching (Critical Step):
-
Acid Arm: Quench slowly with saturated aqueous
until evolution ceases. Extract with Ethyl Acetate (EtOAc). -
Base Arm: Neutralize with 1M
to pH 7. Extract with EtOAc.
-
-
Validation & Analysis: Dry the organic layers over anhydrous
. Analyze via GC-MS.-
Self-Validation Check: The Biphenyl IS peak area must remain constant across all samples (±5%).
-
Expected Outcome: ODtBE will show complete conversion to Orcinol in the Acid Arm, while ODE and ODnBE remain intact. All three remain intact in the Base Arm.
-
Self-validating experimental workflow for comparative ether stability assessment.
Protocol B: In Vitro Metabolic Stability (Cytochrome P450 Liability)
Objective: To evaluate the susceptibility of the ether linkages to oxidative O-dealkylation by human liver microsomes (HLMs). Causality: Methyl ethers are classic substrates for CYP450-mediated O-demethylation (via hydrogen abstraction and hemiacetal collapse). Bulky tert-butyl groups sterically hinder the CYP active site, artificially increasing the molecule's metabolic half-life. A minus-NADPH control is mandatory to prove that degradation is strictly enzymatic and not due to buffer hydrolysis.
Step-by-Step Workflow:
-
Matrix Preparation: Prepare a 1 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Substrate Addition: Spike the ether derivatives (ODE, ODnBE, ODtBE) into separate HLM suspensions at a final concentration of 1
(keep organic solvent <0.5% to avoid CYP inhibition). -
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM final NADPH concentration).
-
Negative Control: Substitute NADPH with an equal volume of buffer.
-
Positive Control: Run a parallel assay using Dextromethorphan (a known CYP2D6 O-demethylation substrate).
-
-
Sampling & Quenching: At intervals (0, 15, 30, 60 mins), remove 50
aliquots and immediately quench in 150 of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge at 14,000 x g for 10 mins to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
).
References
-
Biotechnology of Scented Roses: A Review Source: CABI Digital Library URL:[1]
-
O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals Source: ResearchGate URL:[2]
-
Orcinol Dimethyl Ether - Material Safety Data Sheet (MSDS) Source: ChemicalBull URL:[5]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals Source: Green Chemistry (RSC Publishing) URL:[3]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: PMC (NIH) URL:[4]
-
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene Source: Benchchem URL:[6]
-
Recent Developments On The Synthesis and Cleavage of Tert-Butyl Ethers and Esters for Synthetic Purposes Source: Scribd URL:
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbull.com [chemicalbull.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Structural Differentiation of 3-Butoxy-5-methylphenol
The following technical guide details the structural differentiation of 3-Butoxy-5-methylphenol (CAS 1696736-05-6), a mono-alkylated resorcinol derivative, from its potential regio- and structural isomers.
Executive Summary
3-Butoxy-5-methylphenol (C₁₁H₁₆O₂) is a specific mono-ether derivative of orcinol (5-methylresorcinol). In drug development and synthetic pathways—particularly those involving cannabinoid mimetics or resorcinolic lipids—differentiating this specific isomer from its structural analogs is critical for establishing structure-activity relationships (SAR) and ensuring regulatory compliance.
This guide outlines a multi-modal analytical workflow to distinguish the target compound from:
-
Regioisomers: e.g., 2-butoxy-4-methylphenol (ortho-substitution).
-
Alkyl-chain Isomers: e.g., 3-isobutoxy-5-methylphenol.[1]
-
Functional Isomers: e.g., C-alkylated byproducts.
Structural Landscape & Isomer Definition
Before initiating analysis, the potential impurity landscape must be defined. The target molecule possesses a 1,3,5-substitution pattern on the benzene ring, a hallmark of thermodynamic stability in resorcinol derivatives.
| Compound | Substitution Pattern | Key Structural Feature |
| 3-Butoxy-5-methylphenol (Target) | 1,3,5 (Meta) | Symmetric meta-coupling only (J < 3 Hz). |
| 2-Butoxy-4-methylphenol | 1,2,4 (Ortho/Meta) | Strong ortho-coupling (J ~ 8 Hz). |
| 3-Isobutoxy-5-methylphenol | 1,3,5 (Meta) | Branched alkyl chain signals in NMR. |
| 4-Butyl-5-methylresorcinol | C-Alkylated | Two OH groups (broad IR/NMR signals). |
Analytical Workflow Diagram
The following decision tree illustrates the logical flow for identifying the target compound.
Figure 1: Step-by-step NMR decision tree for differentiating 3-butoxy-5-methylphenol from regio- and alkyl-isomers.
Method 1: Nuclear Magnetic Resonance (NMR)
NMR is the primary method for definitive structural elucidation. The symmetry (or lack thereof) in the aromatic ring provides the "fingerprint" for the 1,3,5-substitution pattern.
A. Aromatic Region (Differentiation from Regioisomers)
The target molecule has protons at positions 2, 4, and 6. Because the substituents (OH, OBu, Me) are all meta to each other, no strong ortho-coupling will be observed.
-
Target (3-Butoxy-5-methylphenol):
-
δ 6.2 - 6.4 ppm: Three distinct signals (or overlapping broad singlets).
-
Coupling: J ≈ 1.5 – 2.2 Hz (Meta coupling).
-
Appearance: Typically appear as broad singlets or doublets with very fine splitting.
-
-
Isomer (e.g., 2-Butoxy-4-methylphenol):
-
Contains protons at positions 5 and 6 which are ortho to each other.
-
Coupling: J ≈ 8.0 – 9.0 Hz . This large splitting is the definitive rejection criteria for the target structure.
-
B. Aliphatic Region (Differentiation from Alkyl Isomers)
The butoxy chain arrangement is confirmed by the chemical shift and multiplicity of the α-carbon (OCH₂) and the terminal methyl group.
| Proton Group | 3-n-Butoxy (Target) | 3-Isobutoxy Isomer | 3-sec-Butoxy Isomer |
| -OCHx | Triplet (2H) @ ~3.9 ppm | Doublet (2H) @ ~3.7 ppm | Sextet (1H) @ ~4.2 ppm |
| Terminal -CH₃ | Triplet (3H) @ ~0.95 ppm | Doublet (6H) @ ~1.0 ppm | Triplet (3H) & Doublet (3H) |
| Internal -CH₂- | Multiplet (4H, 2 signals) | Multiplet (1H, methine) | Multiplet (2H) |
Experimental Protocol: 1H NMR Validation
-
Solvent Selection: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). DMSO-d₆ is a secondary choice if OH proton exchange is required, but CDCl₃ provides sharper resolution for alkyl splitting.
-
Acquisition: Minimum 16 scans. Ensure relaxation delay (d1) is ≥ 2 seconds to allow accurate integration of aromatic protons.
-
Phasing: Manually phase the spectrum to ensure the base of the aromatic multiplets is flat; this is crucial for detecting small meta-couplings.
Method 2: Mass Spectrometry (GC-MS)
While NMR confirms connectivity, GC-MS differentiates based on fragmentation stability. Phenolic ethers undergo specific rearrangements (McLafferty) that vary by alkyl chain structure.
Fragmentation Pathways
-
Molecular Ion (M⁺): 180 m/z.
-
Target (n-Butoxy):
-
McLafferty Rearrangement: The n-butyl chain allows for a 6-membered transition state, leading to the loss of butene (C₄H₈, 56 amu).
-
Dominant Ion: m/z 124 (Orcinol radical cation).
-
-
Isomer (Isobutoxy):
-
Also shows m/z 124 but typically exhibits a higher abundance of m/z 57 (isobutyl cation) due to the stability of the branched carbocation compared to the n-butyl radical.
-
GC-MS Protocol[2]
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet: 250°C, Split ratio 20:1.
-
Oven Program: Hold 60°C for 1 min; Ramp 20°C/min to 280°C.
-
Differentiation: Compare the ratio of m/z 124 to Molecular Ion (M⁺ 180). n-Alkyl ethers typically show stronger M-alkene peaks than branched isomers due to sterically accessible gamma-hydrogens for rearrangement.
Method 3: Chromatographic Separation (HPLC)
For quantitative purity analysis, HPLC separates isomers based on hydrophobicity and steric hindrance.
-
Stationary Phase: C18 (Octadecylsilane).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.
-
Elution Order (Theoretical):
-
Resorcinol/Orcinol (impurities): Elute first (most polar).
-
3-Butoxy-5-methylphenol (Target): Intermediate retention. The linear n-butyl chain interacts strongly with the C18 phase.
-
Branched Isomers (Iso/Sec): Often elute slightly earlier than the n-isomer because the branched chain has a smaller effective surface area for hydrophobic interaction with the stationary phase.
-
References
-
Ross, A. B., et al. (2012).[2] "Analysis of alkylresorcinols in cereal grains and products using ultrahigh-pressure liquid chromatography." Journal of Agricultural and Food Chemistry. Link
-
Ziegler, J. U., et al. (2015).[3] "Alkylresorcinol composition allows the differentiation of Triticum spp."[3] Journal of Cereal Science. Link
-
ChemicalBook. (2023).[1] "Product Entry: 3-Butoxy-5-methylphenol (CAS 1696736-05-6)."[1][4][5] Link
-
Matrix Scientific. (2022).[5] "Catalog Entry: 3-Butoxy-5-methylphenol."[1][4][5][6][7] Link
- Gunstone, F. D. (1994). The Lipid Handbook.
Sources
- 1. 161179-23-3|(3-Butoxy-4-methoxyphenyl)methanol|BLDpharm [bldpharm.com]
- 2. Analysis of alkylresorcinols in cereal grains and products using ultrahigh-pressure liquid chromatography with fluorescence, ultraviolet, and CoulArray electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS:161179-23-3(3-Butoxy-4-methoxyphenyl)methanol-毕得医药 [bidepharm.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. grandbio.co.kr [grandbio.co.kr]
- 7. Phenol, 3-butoxy-5-methyl- | 1696736-05-6 [chemicalbook.com]
Elemental analysis and mass spectrometry validation for 3-Butoxy-5-methylphenol
Executive Summary
In the synthesis of resorcinol-based scaffolds for pharmaceutical intermediates, 3-Butoxy-5-methylphenol (CAS: Non-standard/Niche) represents a critical structural motif. Its validation presents a unique set of challenges: the lipophilic butoxy tail complicates aqueous solubility, while the meta-substitution pattern creates isomeric ambiguities that standard low-resolution mass spectrometry (LRMS) may fail to resolve.
This guide moves beyond generic "product sheets" to provide a rigorous, self-validating analytical framework. We compare the classical precision of Elemental Analysis (EA) against the molecular specificity of Mass Spectrometry (MS) , demonstrating why a dual-method approach is the only pathway to definitive structural confirmation.
Part 1: The Analyte & The Challenge
Molecule: 3-Butoxy-5-methylphenol
Formula:
The Validation Gap
Researchers often rely solely on LC-MS for high-throughput screening. However, for 3-Butoxy-5-methylphenol, LC-MS (ESI) can be deceptive. The ionization efficiency of the phenolic proton is high, but the resulting
To guarantee the integrity of your starting material, you must triangulate purity using Combustion Analysis (EA) for bulk composition and GC-MS (EI) for structural fingerprinting.
Part 2: Elemental Analysis (EA) – The Quantitative Anchor
While often considered "old school," Elemental Analysis remains the gold standard for bulk purity assessment. Unlike chromatography, which can miss inorganic salts or trapped solvents, EA provides a total compositional check.
Theoretical Composition ( )
| Element | Calculation Basis | Theoretical Value (%) | Acceptance Tolerance (ACS) |
| Carbon | 73.30% | ± 0.40% | |
| Hydrogen | 8.95% | ± 0.40% | |
| Oxygen | By Difference | 17.75% | N/A |
Critical Protocol: The "Dry-Weight" Correction
A common failure mode in EA for alkyl-phenols is the entrapment of crystallization solvents (e.g., Methanol, Dichloromethane).
-
The Error: A sample containing 5% residual DCM will skew Carbon results by >2%, leading to false rejection.
-
The Fix: Samples must be dried under high vacuum (<1 mbar) at 40°C for 4 hours prior to combustion.
Expert Insight: If your Carbon value is consistently low (e.g., 71.5% instead of 73.3%), suspect moisture absorption. The hygroscopic nature of the phenolic -OH group requires handling the sample in a desiccated environment.
Part 3: Mass Spectrometry – The Molecular Fingerprint
For this lipophilic ether, Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) at 70 eV is superior to LC-MS. EI provides a reproducible fragmentation pattern that serves as a structural fingerprint.
Fragmentation Pathway (Mechanism of Action)
The fragmentation of 3-Butoxy-5-methylphenol is driven by the stability of the aromatic core and the lability of the ether linkage.
-
Molecular Ion (
): Distinct peak at m/z 180 . -
McLafferty-like Rearrangement (Base Peak): The butyl chain undergoes a rearrangement involving the transfer of a
-hydrogen to the ether oxygen, followed by the expulsion of butene ( , 56 Da) .-
Result: A radical cation at m/z 124 (corresponding to 5-methylresorcinol / Orcinol).
-
-
Secondary Fragmentation: Loss of a methyl radical or CO from the m/z 124 ion leads to characteristic ions at m/z 109 and m/z 95 .
Visualization: Fragmentation Workflow
The following diagram illustrates the specific cleavage pathway that validates the butoxy chain specifically, distinguishing it from a simple propyl-methyl ether isomer.
Figure 1: Predicted EI-MS fragmentation pathway for 3-Butoxy-5-methylphenol showing the diagnostic loss of butene.
Part 4: Comparative Analysis (The Decision Matrix)
Why not just run one test? The table below compares the utility of EA, GC-MS, and NMR for this specific compound.
| Feature | Elemental Analysis (EA) | GC-MS (EI) | 1H-NMR |
| Primary Utility | Bulk Purity (Solvent/Salt detection) | Structural Fingerprint | Isomeric Differentiation |
| Specific Challenge | Cannot distinguish isomers | Requires expensive deuterated solvents | |
| Differentiation Power | Low (Isomers have identical %C) | Medium (Fragmentation patterns vary) | High (Coupling constants confirm meta sub) |
| Sample Required | ~2-5 mg (Destructive) | <1 mg (Destructive) | ~5-10 mg (Recoverable) |
| Cost Efficiency | High ($) | Medium ( | Low ( |
Part 5: Experimental Protocols
Protocol A: Combustion Analysis (EA)
Objective: Confirm %C and %H within ±0.4% tolerance.
-
Preparation: Grind 10 mg of 3-Butoxy-5-methylphenol into a fine powder using an agate mortar.
-
Drying: Place powder in a vacuum drying pistol over
at 40°C for 4 hours. -
Weighing: Accurately weigh 2.0–2.5 mg into a tin capsule using a microbalance (readability 0.001 mg).
-
Calibration: Run a standard (e.g., Acetanilide) prior to the sample. Acceptance:
drift < 0.1%. -
Combustion: Furnace temperature set to 950°C (dynamic flash combustion).
-
Criteria:
-
Pass: C = 72.90% – 73.70%.
-
Fail: Deviation > 0.4%. Action: Re-dry and re-test.
-
Protocol B: GC-MS Validation
Objective: Identify the molecular ion (180) and base peak (124).
-
Sample Prep: Dissolve ~1 mg of analyte in 1 mL of HPLC-grade Ethyl Acetate.
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: HP-5ms (30m x 0.25mm, 0.25µm film).
-
Method Parameters:
-
Inlet: 250°C, Split ratio 20:1.
-
Oven: 60°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Source: 230°C, Quad: 150°C.
-
-
Data Interpretation:
-
Verify
(Retention Time) stability (±0.05 min). -
Confirm presence of m/z 180 (Parent) and m/z 124 (Base).
-
System Suitability: Signal-to-Noise (S/N) > 100:1 for m/z 180.
-
Part 6: Visualizing the Validation Workflow
This decision tree guides the researcher through the validation process, ensuring no step is skipped.
Figure 2: Step-by-step validation logic for ensuring chemical integrity.
References
-
American Chemical Society (ACS). (2023). Characterization of Organic Compounds: Elemental Analysis Guidelines. Journal of Organic Chemistry Author Guidelines. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Alkyl Phenyl Ethers. NIST Chemistry WebBook, SRD 69. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for McLafferty rearrangement in phenolic ethers).
-
PubChem. (2023). Compound Summary: 3-Butoxy-5-methylphenol (Analogues). National Library of Medicine. [Link]
Safety Operating Guide
Navigating the Disposal of 3-Butoxy-5-methylphenol: A Guide to Safe and Compliant Laboratory Practices
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for the safe disposal of 3-Butoxy-5-methylphenol, grounding procedural steps in the fundamental principles of chemical safety and hazardous waste management.
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 3-Butoxy-5-methylphenol was not publicly available. The following guidance is based on the general characteristics and hazards of substituted phenols. It is imperative that all laboratory personnel consult the substance-specific SDS provided by their chemical supplier before handling or disposing of this compound. This document serves as a guide to best practices and should not supersede the information and directives provided in a substance-specific SDS.
The Chemical Profile of Substituted Phenols: Understanding the "Why" Behind the "How"
Substituted phenols, the chemical class to which 3-Butoxy-5-methylphenol belongs, are aromatic compounds characterized by a hydroxyl group attached to a benzene ring, with additional functional groups. These substitutions can significantly alter the compound's physical, chemical, and toxicological properties. Phenol itself is a protoplasmic poison that can cause severe burns and systemic toxicity.[1] Derivatives can exhibit a range of hazards, from skin and eye irritation to more severe effects like organ damage or endocrine disruption. Therefore, a cautious and informed approach to disposal is paramount.
The toxicity of substituted phenols can be influenced by the nature of their substituent groups.[2][3] For instance, some substituted phenols can uncouple oxidative phosphorylation, leading to hyperthermia and acidosis.[1] Given these potential hazards, all waste containing 3-Butoxy-5-methylphenol must be treated as hazardous.
Core Principles of 3-Butoxy-5-methylphenol Waste Management
The disposal of 3-Butoxy-5-methylphenol must adhere to a multi-tiered approach that prioritizes safety, regulatory compliance, and environmental protection. This begins with waste minimization and culminates in proper disposal through a licensed hazardous waste contractor.
Step 1: Waste Characterization and Segregation
Proper disposal begins at the point of generation. All waste streams containing 3-Butoxy-5-methylphenol must be accurately identified and segregated from non-hazardous waste.
-
Solid Waste: This includes contaminated personal protective equipment (PPE), weigh boats, and absorbent materials used for spills. These items should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused or spent solutions containing 3-Butoxy-5-methylphenol should be collected in a dedicated, properly labeled, and sealed waste container. It is crucial to avoid mixing incompatible waste streams.
-
Empty Containers: Empty containers that held 3-Butoxy-5-methylphenol must be managed as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected as hazardous waste.[4]
Step 2: Containerization and Labeling
All hazardous waste must be stored in containers that are compatible with the chemical. For 3-Butoxy-5-methylphenol, this typically means a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.
Each waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Butoxy-5-methylphenol" and any other components in the waste stream
-
The specific hazard characteristics (e.g., Toxic, Irritant)
-
The date of accumulation
Step 3: Storage
Hazardous waste must be stored in a designated, well-ventilated area, away from heat, sparks, or open flames.[5] It is essential to store it in a location that is secure and accessible only to authorized personnel. Secondary containment should be used to prevent the spread of material in case of a leak or spill.
Disposal Protocols: A Step-by-Step Guide
1. Solid Waste Disposal:
- Don dedicated PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
- Carefully place all contaminated solid materials (gloves, wipes, etc.) into a designated hazardous waste bag within a rigid, labeled container.
- Once the container is full, securely seal the bag and the container lid.
- Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
2. Liquid Waste Disposal:
- Working in a chemical fume hood, carefully pour the liquid waste into a designated hazardous waste container.
- Do not fill the container to more than 90% capacity to allow for expansion.
- Securely cap the container and ensure it is properly labeled.
- Store the container in a designated hazardous waste accumulation area until it is collected for disposal.
3. Disposal of Empty Containers:
- Option A: Dispose as Hazardous Waste: The simplest and often safest method is to treat the empty container as hazardous waste. Deface the original label, mark it as "Empty," and place it in the designated solid hazardous waste stream.
- Option B: Triple Rinsing: To render the container non-hazardous, it must be triple-rinsed.
- Rinse the container three times with a suitable solvent (e.g., ethanol or acetone), ensuring the entire inner surface is contacted.
- Collect all rinsate and manage it as liquid hazardous waste.
- After the final rinse, allow the container to dry completely.
- Obliterate the original label and mark the container as "Triple Rinsed." It can then be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policies.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if the substance is volatile or a powder.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent and decontaminate all tools used.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Data at a Glance: Hazard Profile of Substituted Phenols
| Hazard Classification | General Description of Risk for Substituted Phenols | Recommended Precautions |
| Acute Toxicity | Can be harmful if swallowed, inhaled, or in contact with skin.[6][7] | Avoid generating dusts or aerosols. Handle in a well-ventilated area or chemical fume hood. |
| Skin Corrosion/Irritation | Can cause skin irritation or severe burns.[6][8][9] | Wear chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage.[6][8][9] | Wear safety glasses with side shields or chemical splash goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation or damage to specific organs with prolonged or repeated exposure.[9] | Use appropriate respiratory protection if ventilation is inadequate. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste like 3-Butoxy-5-methylphenol.
Caption: Decision workflow for chemical waste disposal.
References
- Downs, J. & Wills, B. (2023). Phenol Toxicity. In: StatPearls [Internet].
- Government of Canada. (2024).
- Gajewska, M., & Slomczynska, M. (2002). The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 69(1), 255-263.
- The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. (n.d.). Semantic Scholar.
- Fisher Scientific. (2025).
- DuBois. (2016).
- Sigma-Aldrich. (2024).
- Government of Canada. (2024). Draft screening assessment - Substituted Phenols Group.
- Thermo Fisher Scientific. (2025).
- MilliporeSigma. (2025).
- CPAchem. (2024).
- 3M. (2022). Safety Data Sheet: 3M™ Scotchkote™ Liquid Phenolic Primer 345.
- Cefic. (n.d.). for the SAFE USE of PHENOL.
- Thermo Fisher Scientific. (2025).
- 3M. (n.d.).
- Merck. (2024).
- The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety.
- Chemos GmbH&Co.KG. (2018).
- PPG. (2025).
- Cornell University. (n.d.). Chapter 5 - Managing Hazardous Waste. Environment, Health and Safety.
- Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes.
- Washington State Department of Ecology. (n.d.).
Sources
- 1. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Chapter 5 - Managing Hazardous Waste [ehs.cornell.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cpachem.com [cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
